Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIWGWWWPVWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432230 | |
| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81569-28-0 | |
| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Introduction
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent scaffold in a multitude of pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this valuable compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in fundamental organic chemistry principles and is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
This guide will detail a three-stage synthetic sequence, commencing with the construction of the thiazole ring via the Hantzsch thiazole synthesis to yield a 2-amino-thiazole intermediate. This is followed by the diazotization of the amino group and its subsequent substitution with bromine through a Sandmeyer reaction. Each stage is presented with a detailed experimental protocol, mechanistic insights, and considerations for process optimization and safety.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved through a three-step process starting from readily available commercial reagents. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
Part 1: Hantzsch Thiazole Synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate
The initial stage of the synthesis involves the construction of the core thiazole heterocycle using the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-halocarbonyl compound and a thioamide.[1] In this specific pathway, the α-chloroketone, Methyl 2-chloro-3-methyl-2-butenoate, is reacted with thiourea to form the key intermediate, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.
The mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in the α-chloroketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[2]
Experimental Protocol: Synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate
| Parameter | Value |
| Reactants | Methyl 2-chloro-3-methyl-2-butenoate, Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with aqueous ammonia, filtration |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloro-3-methyl-2-butenoate (1.0 eq) and ethanol (5 mL per gram of α-chloroketone).
-
Add thiourea (1.1 eq) to the solution and stir the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add aqueous ammonia solution (e.g., 2 M) until the pH of the solution is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate as a pale-yellow solid.[3] The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR.
Part 2 & 3: Diazotization and Sandmeyer Bromination
The second and third stages of the synthesis are often performed in a one-pot manner. The 2-amino group of the thiazole intermediate is first converted to a diazonium salt, which is a versatile intermediate in organic synthesis. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]
The subsequent step is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom.[5] This transformation is catalyzed by copper(I) bromide (CuBr).[6][7] The copper(I) salt facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas, which then reacts with the bromide from the copper species to form the final product.[5]
Caption: Key steps in the diazotization and Sandmeyer bromination sequence.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Reactant | Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
| Reagents | Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide |
| Solvent | Water, Acetonitrile (optional) |
| Temperature | Diazotization: 0-5 °C; Sandmeyer: 60-70 °C |
| Reaction Time | Diazotization: 30-60 min; Sandmeyer: 1-2 hours |
| Work-up | Extraction with ethyl acetate, column chromatography |
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of 48% hydrobromic acid and water at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred thiazole solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, gradually heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain the temperature for 1-2 hours until the gas evolution ceases. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing the Hantzsch thiazole synthesis followed by a diazotization-Sandmeyer sequence, this valuable building block can be obtained from readily available starting materials. The provided protocols, grounded in established chemical principles, offer a reliable foundation for laboratory synthesis. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" CAS number 81569-28-0
An In-Depth Technical Guide to Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
This guide provides a comprehensive technical overview of this compound (CAS No. 81569-28-0), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reaction mechanisms, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Value of a Functionalized Thiazole Core
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This compound emerges as a particularly strategic intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, while the ester and isopropyl groups at the 4- and 5-positions, respectively, offer opportunities for further derivatization and influence solubility and steric interactions. This guide will elucidate the methodologies for its synthesis and its subsequent utilization in creating novel chemical entities.
Physicochemical & Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 81569-28-0 | [2] |
| Molecular Formula | C₈H₁₀BrNO₂S | [2] |
| Molecular Weight | 264.14 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | AQOIWGWWWPVWHM-UHFFFAOYSA-N | |
| SMILES String | O=C(OC)C1=C(C(C)C)SC(Br)=N1 |
Synthesis Pathway: A Two-Stage Strategic Approach
The synthesis of the title compound is most effectively achieved through a two-step sequence: first, the construction of the thiazole ring to form the 2-amino precursor, followed by a diazotization and bromination reaction. This pathway is reliable and scalable, leveraging well-established, robust chemical transformations.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
The foundational step is the creation of the substituted 2-aminothiazole ring via the Hantzsch thiazole synthesis.[1][3] This classic method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, in this case, thiourea.[3]
Protocol: Hantzsch Thiazole Synthesis
-
Precursor Formation: A solution is prepared from sodium metal in dry methanol. To this is added methyl chloroacetate and isobutyraldehyde, which react to form the necessary α-halo-β-ketoester intermediate in situ.[4] The use of a strong base like sodium methoxide is critical for deprotonating the α-carbon of the ketoester, facilitating the aldol-type condensation.
-
Thiourea Addition: Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the ketoester.[3]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbon bearing the halogen, followed by dehydration to yield the aromatic thiazole ring.[3]
-
Workup and Isolation: The reaction is refluxed for several hours, then concentrated. The resulting material is dissolved in an appropriate solvent (e.g., dichloromethane) and washed to remove inorganic salts and impurities. Evaporation of the solvent yields the product, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, which can be further purified by recrystallization.[4]
Part 2: Bromination via the Sandmeyer Reaction
With the 2-aminothiazole precursor in hand, the critical C-Br bond is installed using the Sandmeyer reaction. This is a robust and widely used method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] The reaction requires careful temperature control and the use of a copper(I) salt catalyst.
Protocol: Sandmeyer Bromination
-
Diazotization: The precursor, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, is dissolved in an acidic medium (e.g., a mixture of phosphoric and nitric acid).[7] The solution is cooled to 0–5 °C in an ice bath. This low temperature is crucial as diazonium salts are generally unstable at higher temperatures. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise. The nitrous acid generated in situ reacts with the 2-amino group to form the corresponding thiazole-2-diazonium salt.
-
Copper(I) Bromide Reaction: In a separate flask, a solution or suspension of copper(I) bromide (CuBr) is prepared. The cold diazonium salt solution is slowly added to the CuBr mixture.
-
Mechanism of Substitution: The Cu(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[5]
-
Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified via column chromatography on silica gel to afford pure this compound.
Caption: Catalytic cycle of the Sandmeyer reaction.
Applications in Synthetic Chemistry
The primary value of this compound lies in its role as a versatile intermediate. The C2-bromo substituent is the key reactive site, enabling a wide range of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 2-aminothiazole derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This synthetic flexibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, which is essential in modern drug discovery.[8][9] For instance, related 2-bromothiazole intermediates are used in the synthesis of potent kinase inhibitors and other therapeutic agents.[10][11]
Caption: Role as a versatile cross-coupling partner.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a doublet and a septet for the isopropyl group protons, a singlet for the methyl ester protons, and potentially a singlet for the thiazole ring proton (if present and not substituted).
-
¹³C NMR: Will show distinct resonances for the carbons of the isopropyl group, the methyl ester, and the three carbons of the thiazole ring, including the C-Br carbon at a characteristic downfield shift.
-
-
Mass Spectrometry (MS): Will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Key stretches would include those for the C=O of the ester group (around 1700-1730 cm⁻¹) and vibrations associated with the thiazole ring.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]
-
Skin: Wash off immediately with soap and plenty of water.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14][15]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined synthesis, anchored by the classic Hantzsch and Sandmeyer reactions, provides reliable access to a highly functionalized and versatile scaffold. The C-Br bond acts as a linchpin for diversification, enabling chemists to explore vast chemical space in the quest for new medicines and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. scbt.com [scbt.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [guidechem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fishersci.fr [fishersci.fr]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. aaronchem.com [aaronchem.com]
"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" physical and chemical properties
An In-Depth Technical Guide to Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted thiazole core serves as a versatile scaffold, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of a bromine atom at the C2 position, a synthetically useful ester at C4, and an isopropyl group at C5 makes it a valuable building block for generating libraries of novel compounds for drug discovery and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, discusses its reactivity and synthetic utility, outlines plausible synthetic routes, and details its handling and safety protocols, offering a critical resource for researchers and development scientists.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] This scaffold is present in a wide array of biologically active compounds, including approved drugs such as the antibiotic Penicillin, the anti-cancer agent Tiazofurin, and the HIV-1 non-nucleoside reverse transcriptase inhibitor Ritonavir. The ring's unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore.
This compound (CAS No. 81569-28-0) emerges as a particularly strategic intermediate. Each substituent on the thiazole ring is placed to allow for selective chemical modifications:
-
The 2-bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2]
-
The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other derivatives.
-
The 5-isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
This combination of features makes it a powerful tool for structure-activity relationship (SAR) studies in drug development programs.[3][4]
Core Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published, its core properties can be compiled from supplier data and inferred from related structures.
| Property | Value | Source |
| CAS Number | 81569-28-0 | [5] |
| Molecular Formula | C₈H₁₀BrNO₂S | [5] |
| Molecular Weight | 264.14 g/mol | [5] |
| Physical Form | Solid | [5] |
| Flash Point | Not applicable | [5] |
| SMILES | O=C(OC)C1=C(C(C)C)SC(Br)=N1 | [5] |
| InChI Key | AQOIWGWWWPVWHM-UHFFFAOYSA-N | [5] |
Solubility: Based on analogous bromo-heterocyclic esters, the compound is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[6]
Structural Elucidation and Spectral Analysis
Characterization of this compound relies on standard spectroscopic techniques. Although a definitive, published spectrum is not available from commercial suppliers who provide this compound for early discovery research, its spectral features can be reliably predicted based on its structure.[5]
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.8-4.0 ppm (3H, -OCH₃).- A septet around 3.0-3.4 ppm (1H, -CH(CH₃)₂).- A doublet around 1.2-1.4 ppm (6H, -CH(CH₃)₂). |
| ¹³C NMR | - A signal for the carbonyl carbon (~160-165 ppm).- Signals for the thiazole ring carbons (C2, C4, C5; ~120-160 ppm).- A signal for the ester methyl carbon (~52 ppm).- Signals for the isopropyl group carbons (~23 ppm for CH₃, ~30 ppm for CH). |
| Mass Spec (MS) | - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom. The expected m/z would be ~263 and ~265. |
| Infrared (IR) | - A strong C=O stretching band for the ester at ~1700-1730 cm⁻¹.- C-H stretching bands for alkyl groups around 2850-3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹). |
Protocol: Standard Operating Procedure for Spectroscopic Analysis
This protocol outlines the standard methodology for acquiring the necessary data to confirm the identity and purity of a solid sample like this compound.
-
Sample Preparation:
-
For NMR, dissolve ~5-10 mg of the solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
For IR, the analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acquire a broadband proton-decoupled ¹³C spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Self-Validation: Run 2D NMR experiments like HSQC and HMBC to confirm proton-carbon correlations and establish the connectivity of the molecular backbone.[7]
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Self-Validation: The observed isotopic pattern for bromine provides definitive evidence of its presence and the calculated exact mass should be within 5 ppm of the theoretical value.[8]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in its capacity for selective transformations at its key functional groups. The 2-bromo position on the electron-deficient thiazole ring is particularly activated for a variety of cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Causality of Reactivity: The C-Br bond at the 2-position of the thiazole is polarized and susceptible to oxidative addition by low-valent palladium catalysts, which is the crucial first step in many cross-coupling cycles. This reactivity is analogous to that of other 2-halothiazoles and is a cornerstone of modern heterocyclic chemistry.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a field-proven method for arylating the 2-position of the thiazole core, a common step in drug discovery campaigns.
-
Reagent Setup: To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). The biphasic system is often necessary to dissolve both the organic substrate and the inorganic base.
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new product with the expected mass. Full characterization by NMR will confirm the structure of the coupled product.
Proposed Synthesis Pathway
While this compound is commercially available, understanding its synthesis is crucial for cost analysis and the potential production of novel analogs. A plausible retrosynthetic analysis points towards a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole core.
Caption: Retrosynthetic analysis for this compound.
This approach involves the condensation of an α-haloketoester with thiourea to form an aminothiazole intermediate.[1] The amino group is then replaced with bromine via a Sandmeyer-type reaction. This pathway offers flexibility, as various substituted ketoesters and thioureas can be used to generate a diverse range of thiazole derivatives.[9]
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data sheets for analogous compounds.[6][10][11]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Some suppliers recommend refrigeration (2-8°C) to ensure long-term quality. |
| Fire Safety | The compound is a combustible solid.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Thermal decomposition may produce toxic fumes of HBr, NOx, and SOx.[11] |
| Hazard Classification | WGK 3: Severely hazardous to water.[5] |
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites—the C2-bromo group for cross-coupling and the C4-ester for derivatization—provide a robust platform for molecular elaboration. By understanding its physical properties, spectral characteristics, and chemical reactivity, researchers can effectively leverage this building block to construct novel and complex molecules with tailored biological or material properties. The protocols and analyses presented in this guide offer a comprehensive framework for its effective and safe utilization in a research and development setting.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. This compound 81569-28-0 [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. aaronchem.com [aaronchem.com]
A Comprehensive Spectroscopic Analysis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
<
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Methyl 2-bromo-5-isopropylthiazole-4-carboxylate, a substituted thiazole derivative, represents a class of compounds with significant potential in medicinal chemistry. Thiazole rings are key scaffolds in numerous bioactive molecules. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. Written from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental choices and interpretative reasoning, ensuring a robust and self-validating approach to structural confirmation.
Introduction to the Analyte
Molecular Structure and Properties
This compound possesses a multifunctional structure amenable to detailed spectroscopic analysis. Key structural features include a thiazole heterocyclic ring, a bromine substituent, an isopropyl group, and a methyl ester. Each of these components imparts a unique spectroscopic signature, which, when synthesized, provides an unambiguous confirmation of the molecule's identity and purity.
Importance of Spectroscopic Characterization
For drug development professionals, rigorous structural verification is non-negotiable. It ensures compound identity, assesses purity, and forms the basis for all subsequent biological and toxicological studies. Spectroscopic techniques provide a detailed molecular fingerprint, revealing the precise arrangement of atoms and functional groups.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the complete molecular skeleton.
Core Principles: Why NMR is the Gold Standard
NMR operates on the principle that atomic nuclei with a quantum property called "spin" will align in an external magnetic field.[2][5] By applying radiofrequency pulses, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is highly sensitive to their local electronic environment. This provides three key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like bromine or the thiazole ring) "deshield" nearby nuclei, causing them to resonate at a higher frequency (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Splitting): Reveals the number of neighboring protons, providing direct evidence of atomic connectivity.[6]
Experimental Protocol: From Sample Preparation to Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data.
Materials:
-
This compound (10-20 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube (clean, dry)[7]
-
Pasteur Pipette
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial.[7]
-
Causality: A deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[7] TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.
-
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).
-
Instrument Setup:
-
Insert the sample into the spectrometer's magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum (typically requires more scans, e.g., 1024, due to the lower natural abundance of ¹³C).
-
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three proton environments in the molecule.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.00 | Septet | 1H | -CH -(CH₃)₂ |
| b | ~3.95 | Singlet | 3H | -OCH₃ |
| c | ~1.40 | Doublet | 6H | -CH-(CH₃ )₂ |
Interpretation:
-
Signal a (Septet, ~4.00 ppm): This signal is assigned to the single proton of the isopropyl group. It is shifted downfield due to the deshielding effect of the thiazole ring. According to the n+1 rule, its septet multiplicity is caused by the six equivalent neighboring protons of the two methyl groups (6+1=7).[6]
-
Signal b (Singlet, ~3.95 ppm): This sharp singlet corresponds to the three protons of the methyl ester. It is a singlet because it has no adjacent protons. Its downfield position is characteristic of protons on a carbon attached to an oxygen atom.
-
Signal c (Doublet, ~1.40 ppm): This signal, integrating to six protons, is assigned to the two equivalent methyl groups of the isopropyl moiety. It appears as a doublet because it is coupled to the single methine proton (1+1=2).
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162-165 | Ester C =O | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~158-161 | C 2-Br (Thiazole) | Carbon attached to bromine and nitrogen in a heteroaromatic ring. |
| ~150-155 | C 5-isopropyl (Thiazole) | Quaternary carbon of the thiazole ring, shifted downfield by ring currents. |
| ~115-120 | C 4-ester (Thiazole) | Carbon attached to the ester group. |
| ~52-54 | -OC H₃ | Typical chemical shift for a methyl ester carbon. |
| ~30-33 | -C H-(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~22-24 | -CH-(C H₃)₂ | Equivalent methyl carbons of the isopropyl group. |
Note: Thiazole chemical shifts can vary significantly based on substitution patterns.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Core Principles: Probing Molecular Vibrations
Specific bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. A plot of absorbance versus frequency (wavenumber, cm⁻¹) produces an IR spectrum. The presence of sharp, intense peaks in specific regions provides strong evidence for certain functional groups.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR has become the dominant method for solid and liquid samples due to its simplicity and lack of sample preparation.[13][14][15]
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.
-
Causality: Good contact is essential for the IR's evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.[16]
-
-
Data Acquisition: Collect the sample spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio). The background is automatically subtracted by the software.
Workflow for IR Analysis
Caption: Workflow for ATR-IR spectroscopic analysis.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~2970-2870 | Medium | C-H Stretch (sp³) | Isopropyl and methyl groups |
| ~1735-1720 | Strong | C=O Stretch | Methyl Ester Carbonyl |
| ~1550-1480 | Medium | C=N / C=C Stretch | Thiazole ring vibrations |
| ~1300-1100 | Strong | C-O Stretch | Ester C-O bonds |
| ~650-550 | Medium | C-Br Stretch | Carbon-Bromine bond |
Interpretation: The two most diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester at ~1725 cm⁻¹ and the strong C-O stretching bands in the 1300-1100 cm⁻¹ region.[17][18][19] The presence of C-H stretches just below 3000 cm⁻¹ confirms the aliphatic portions of the molecule.[11] The C-Br stretch is expected in the lower frequency "fingerprint" region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound.[20][21] It also offers structural information through the analysis of fragmentation patterns.
Core Principles: Determining Molecular Weight and Formula
In a mass spectrometer, molecules are ionized (given a positive charge), accelerated through a magnetic or electric field, and separated based on their mass-to-charge ratio (m/z).[20] High-Resolution Mass Spectrometry (HRMS) can measure this value to within a few parts per million, allowing for the unambiguous determination of the elemental formula.[20][21]
Experimental Protocol: High-Resolution MS via ESI
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the molecular ion is observed.[21][22]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate. A high voltage is applied, creating a fine spray of charged droplets.
-
Ionization: As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures their m/z with high accuracy.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-HRMS analysis.
Predicted Mass Spectral Data (ESI-HRMS, Positive Mode)
| Predicted m/z | Relative Abundance | Assignment |
| 263.9668 | ~100% | [M+H]⁺ with ⁷⁹Br isotope (C₈H₁₁⁷⁹BrNO₂S⁺) |
| 265.9647 | ~98% | [M+H]⁺ with ⁸¹Br isotope (C₈H₁₁⁸¹BrNO₂S⁺) |
| (Various smaller m/z) | Variable | Fragment ions (e.g., loss of -OCH₃, loss of isopropyl group) |
Interpretation:
-
Molecular Ion Peak ([M+H]⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic "doublet" will be observed for any bromine-containing ion.[23][24][25] These two peaks, separated by 2 m/z units, will have nearly equal intensity (a 1:1 ratio), which is a definitive signature for the presence of one bromine atom.[23]
-
High Resolution: HRMS will confirm the elemental formula. The calculated exact mass for C₈H₁₁⁷⁹BrNO₂S⁺ is 263.9668. An experimental value within 5 ppm of this theoretical value confirms the formula.
-
Fragmentation: While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for thiazoles and esters might include the loss of the methoxy group (-OCH₃) or cleavage of the isopropyl group.[26][27][28]
Data Synthesis and Structural Confirmation
Summary Table of All Spectroscopic Data
| Technique | Key Finding | Interpretation |
| ¹H NMR | Three signals: septet (~4.00 ppm), singlet (~3.95 ppm), doublet (~1.40 ppm) with 1:3:6 integration. | Confirms the presence and connectivity of the isopropyl and methyl ester groups. |
| ¹³C NMR | Seven unique carbon signals, including a carbonyl (~163 ppm) and three thiazole ring carbons. | Confirms the carbon skeleton and the presence of all functional groups. |
| IR | Strong, sharp C=O stretch at ~1725 cm⁻¹. Strong C-O stretches at ~1300-1100 cm⁻¹. | Confirms the presence of the ester functional group. |
| MS | [M+H]⁺ ion doublet at m/z ~264 and ~266 with a 1:1 intensity ratio. Exact mass matches C₈H₁₁BrNO₂S⁺. | Confirms the molecular weight, elemental formula, and presence of one bromine atom. |
Conclusive Structural Verification
The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. NMR establishes the precise proton and carbon framework, IR confirms the key functional groups, and HRMS verifies the elemental formula and molecular weight. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness for researchers and drug development professionals.
References
- 1. This compound 81569-28-0 [sigmaaldrich.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. infinitalab.com [infinitalab.com]
- 21. researchgate.net [researchgate.net]
- 22. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The five-membered heterocyclic thiazole ring is a privileged scaffold in drug discovery, forming the structural core of numerous clinically approved therapeutics.[1][2][3] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a versatile building block for designing novel bioactive agents.[4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4][5][6][7] This inherent biological promiscuity of the thiazole nucleus provides a strong rationale for the exploration of novel, substituted thiazole-containing compounds as potential therapeutic agents. This guide focuses on a specific, yet under-explored derivative, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate , and aims to provide a comprehensive technical framework for investigating its potential biological activities.
Physicochemical Properties and Drug-Likeness Assessment
A preliminary in silico assessment of this compound is crucial for predicting its pharmacokinetic profile and potential as a drug candidate. The presence of a bromine atom, an isopropyl group, and a methyl carboxylate moiety will significantly influence its lipophilicity, polarity, and metabolic stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 278.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (o/w) | ~3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across biological membranes. |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | Provides potential for specific interactions with biological targets. |
| Polar Surface Area | ~55 Ų | Suggests good potential for oral absorption. |
Potential Biological Activities: A Hypothesis-Driven Approach
Based on the extensive literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound. The following sections will explore these possibilities and propose detailed experimental workflows for their validation.
Anticancer Activity
The thiazole ring is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[1][2] Thiazole-containing compounds have been shown to inhibit various biological targets crucial for cancer cell proliferation and survival.[1][8]
Proposed Mechanism of Action:
The 2-bromo substitution on the thiazole ring provides a potential electrophilic site for covalent modification of target proteins, such as cysteine residues in the active sites of kinases or other enzymes. The isopropyl and methyl carboxylate groups can contribute to specific hydrophobic and polar interactions within the binding pocket of a target protein.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug discovery.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity
Thiazole derivatives have a long history as antimicrobial agents, with sulfathiazole being a notable example.[10] The emergence of antibiotic resistance necessitates the discovery of new antimicrobial scaffolds.
Proposed Mechanism of Action:
The thiazole ring can mimic a variety of natural substrates and inhibit essential bacterial enzymes. The bromo-substituent, in particular, can enhance the antimicrobial activity of the thiazole core.
Experimental Workflow for Antimicrobial Activity Evaluation
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anti-inflammatory Activity
Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[7][12] They can modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[12]
Proposed Mechanism of Action:
The structural features of this compound may allow it to bind to the active site of enzymes like COX-2 or 5-LOX, thereby inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Signaling Pathway for Inflammation
Caption: Simplified arachidonic acid inflammatory pathway.
Detailed Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid substrate.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. The structural alerts within the molecule, particularly the thiazole core and the bromo-substituent, suggest that it may possess anticancer, antimicrobial, and/or anti-inflammatory properties. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for a comprehensive investigation into its therapeutic potential. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully elucidate the pharmacological profile of this compound and its potential for clinical development.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Application of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in Modern Organic Synthesis
Abstract
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a highly functionalized derivative, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate , and its strategic application as a versatile building block in drug discovery and organic synthesis. We will explore its synthesis, key transformations, and utility in constructing complex molecular architectures. This document provides not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, empowering researchers to leverage this building block to its full potential.
Introduction: The Strategic Value of a Functionalized Thiazole Core
The thiazole moiety is a fundamental component in numerous natural products and synthetic drugs, including anti-cancer, anti-inflammatory, and antimicrobial agents.[4][5][6][7] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse biological interactions.[5] The title compound, this compound, has been deliberately designed for synthetic utility, offering three distinct points for molecular elaboration:
-
C2-Bromo Group: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
-
C4-Methyl Ester: A versatile functional group that can be hydrolyzed to a carboxylic acid for amide couplings or reduced to an alcohol for further derivatization.[8]
-
C5-Isopropyl Group: A lipophilic moiety that can influence the compound's solubility and its binding affinity to biological targets.
This trifecta of functionalities makes it an ideal starting material for building combinatorial libraries and for the efficient synthesis of complex target molecules.
Synthesis of the Core Building Block
The construction of the thiazole core is most reliably achieved through variations of the Hantzsch thiazole synthesis.[4] A plausible and efficient route to this compound involves the condensation of a suitable α-bromoketone with a thioamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 2-bromo-4-methyl-3-oxopentanoate
-
To a stirred solution of methyl 4-methyl-3-oxopentanoate (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which is often used directly in the next step.
Step 2: Cyclization to form the Thiazole Ring
-
Dissolve the crude α-bromoketone from Step 1 in ethanol.
-
Add thiourea (1.1 equiv.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. The reaction progress should be monitored by LC-MS.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-amino-5-isopropylthiazole intermediate.
-
The final bromination at the C2 position can be achieved via a Sandmeyer-type reaction, using isoamyl nitrite and a bromine source like CuBr2, to yield the title compound.
Key Synthetic Transformations and Protocols
The primary utility of this building block lies in the selective and high-yielding derivatization at its C2 and C4 positions.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The electron-deficient nature of the thiazole ring and the presence of the C-Br bond make the C2 position highly susceptible to palladium-catalyzed cross-coupling reactions.
This reaction is a cornerstone of modern organic synthesis for its remarkable functional group tolerance and reliability in forming biaryl and heteroaryl-aryl bonds.[9][10]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by LC-MS.[9]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the C2-aryl-substituted thiazole.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 120 | 16 | 70-85 |
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12] This reaction allows for the coupling of the 2-bromothiazole with a vast range of primary and secondary amines.[11]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat to 80-120 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 2-aminothiazole derivative.
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 110 | 24 | 75-88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 70-85 |
Functional Group Interconversion of the C4-Ester
The methyl ester at the C4 position provides a secondary route for diversification, most commonly through conversion to an amide.
Protocol: Saponification and Amide Coupling
-
Saponification: Dissolve the thiazole starting material (1.0 equiv.) in a mixture of THF/Methanol/Water. Add lithium hydroxide (LiOH) (2.0-3.0 equiv.) and stir at room temperature or with gentle heating (50 °C) until the reaction is complete (monitored by LC-MS). Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv.) in DCM or DMF. Add a peptide coupling agent such as HATU or EDCI (1.1 equiv.) and a base like diisopropylethylamine (DIEA) (2.0 equiv.). Add the desired primary or secondary amine (1.1 equiv.) and stir at room temperature for 2-12 hours. Work up by washing with water and brine, then purify as needed.
Case Study: Conceptual Synthesis of a Nortopsentin Analog
To illustrate the power of this building block, we can outline the synthesis of an analog of nortopsentin, a marine alkaloid with antiproliferative activity.[13] The target is a symmetric bis-thiazole structure.
This conceptual synthesis demonstrates how two key transformations—a Suzuki coupling to form the core C-C framework followed by amide couplings at the C4-positions—can rapidly generate molecular complexity from a single, well-designed building block.
Conclusion
This compound is a powerful and versatile tool for the modern synthetic chemist. Its pre-installed, orthogonally reactive functional groups enable rapid and predictable diversification through robust, well-established methodologies like Suzuki and Buchwald-Hartwig couplings. By providing reliable access to libraries of novel thiazole derivatives, this building block serves as an invaluable starting point for lead discovery and optimization programs in medicinal chemistry and beyond.
References
- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Introduction: The Strategic Importance of Thiazole Scaffolds in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs, including antivirals, anti-inflammatories, and anti-cancer agents.[1][3][5] The functionalization of the thiazole core is therefore a critical endeavor for drug development professionals seeking to generate novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles.
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate represents a versatile building block for the synthesis of complex pharmaceutical intermediates. The bromine atom at the 2-position serves as a prime handle for carbon-carbon bond formation through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly utilized method due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[6][7][8]
This technical guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. The ensuing discussion delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of specific reagents and conditions, and a step-by-step procedure designed to ensure reproducible and high-yielding syntheses for researchers and scientists in the field of drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, resulting in the formation of a square planar palladium(II) complex.[9][12] The electron-withdrawing nature of the thiazole ring and the adjacent ester group can facilitate this rate-limiting step.[13]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) center, displacing the bromide ion. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][14][15]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired carbon-carbon bond of the product, methyl 2-aryl-5-isopropylthiazole-4-carboxylate. This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Visualizing the Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
An Application Guide for Medicinal and Process Chemistry
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate. The thiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through modern synthetic methods is of paramount importance for drug discovery and development.[1][2] This document outlines robust methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling researchers to synthesize a diverse array of novel thiazole derivatives. Each section explains the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering a framework for reaction optimization and troubleshooting.
Introduction: The Thiazole Core in Modern Chemistry
This compound is a highly versatile heterocyclic building block. Its structure combines several key features:
-
A thiazole ring , a recurring motif in numerous FDA-approved drugs and biologically active compounds, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1]
-
A 2-bromo substituent , which serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds.[2]
-
An isopropyl group at the 5-position and a carboxylate at the 4-position , which provide steric and electronic modulation, influencing both the reactivity of the molecule and the biological activity of its derivatives.
The differential reactivity of heteroaryl halides makes them ideal substrates for palladium catalysis. The protocols detailed herein are designed to be robust starting points for the synthesis of complex molecular architectures, providing chemists with the tools to accelerate discovery programs.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures from an organohalide and a boronic acid or ester.[3][4] The reaction is prized for its operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale
The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of the thiazole, (2) Transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5] The choice of ligand is critical; for electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with various arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2–5 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15–20 minutes or by using freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80–100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data and Optimization Parameters
| Coupling Partner (Arylboronic acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Good |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to Good |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME/H₂O | 85 | Good to Excellent |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[6] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[7]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[8] The amine base is crucial, serving to deprotonate the terminal alkyne and regenerate the active Pd(0) catalyst.[7] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[9]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2–1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2–5 mol%), and the co-catalyst, copper(I) iodide (CuI, 1–5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv.).
-
Reaction Execution: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40–60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride (NH₄Cl), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data and Optimization Parameters
| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | CuI (2%) | Et₃N | THF | RT to 50°C |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | CuI (5%) | DIPEA | DMF | RT |
| 1-Heptyne | Pd(dppf)Cl₂ (3%) | CuI (2%) | Et₃N | Acetonitrile | 60°C |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3%) | CuI (2%) | Et₃N | THF | RT |
Heck Coupling: Olefin Functionalization
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene.[10][11] It is a powerful method for C-C bond formation that proceeds with high stereoselectivity, typically favoring the trans isomer.[12]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide.[11] This is followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[13]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv., e.g., styrene or n-butyl acrylate), and the base (e.g., triethylamine, 2.0 equiv., or K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃, 4–10 mol%).
-
Solvent Addition: Add a polar aprotic solvent like DMF, DMAc, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat to 100–140 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data and Optimization Parameters
| Coupling Partner (Alkene) | Catalyst System (mol%) | Base | Solvent | Temp (°C) |
| Styrene | Pd(OAc)₂ (2%) + P(o-tol)₃ (4%) | Et₃N | DMF | 120 |
| n-Butyl acrylate | Pd(OAc)₂ (2%) | K₂CO₃ | DMAc | 140 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3%) | Et₃N | Acetonitrile | 100 |
| 4-Vinylpyridine | Pd(OAc)₂ (5%) + PPh₃ (10%) | NaOAc | DMF | 120 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine.[14][15] It has become an indispensable tool in pharmaceutical chemistry, where aryl amine motifs are ubiquitous.[16]
Mechanistic Rationale
The reaction mechanism is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the C-N coupled product.[17][18] The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential for promoting the crucial, often rate-limiting, reductive elimination step.[16] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., XPhos, 2–5 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), 1.4–2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.1–1.3 equiv.) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80–110 °C. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data and Optimization Parameters
| Coupling Partner (Amine) | Catalyst System (mol%) | Base | Solvent | Temp (°C) |
| Aniline | Pd₂(dba)₃ (2%) + XPhos (4%) | NaOtBu | Toluene | 100 |
| Morpholine | Pd(OAc)₂ (2%) + BrettPhos (3%) | K₃PO₄ | Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ (1.5%) + RuPhos (3%) | Cs₂CO₃ | Toluene | 100 |
| N-Methylaniline | G3-XPhos Precatalyst (2%) | LHMDS | THF | 80 |
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively synthesize diverse libraries of functionalized thiazoles. The protocols provided in this guide serve as robust and reliable starting points for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the rapid advancement of research in medicinal chemistry, agrochemicals, and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous FDA-approved drugs.[1] Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] Within this versatile class of compounds, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate emerges as a highly valuable and strategically functionalized building block for the synthesis of complex pharmaceutical intermediates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for utilizing this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 81569-28-0[4][5] |
| Molecular Formula | C₈H₁₀BrNO₂S[5] |
| Molecular Weight | 264.14 g/mol [5] |
| Appearance | Solid[5] |
| SMILES | O=C(OC)C1=C(C(C)C)SC(Br)=N1[5] |
| InChI Key | AQOIWGWWWPVWHM-UHFFFAOYSA-N[5] |
The structure of this compound offers three key points for synthetic diversification: the reactive 2-bromo position, the ester at the 4-position, and the isopropyl group at the 5-position. The bromine atom is an excellent leaving group, making the C2 position susceptible to a variety of cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular elaboration. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Application in the Synthesis of a Febuxostat Intermediate Analogue
A prime example of the utility of substituted thiazole carboxylates is in the synthesis of drugs like Febuxostat, a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[6] While Febuxostat itself is a 4-methyl substituted thiazole, a similar synthetic strategy can be envisioned for analogues utilizing this compound. The core of this synthesis involves a cross-coupling reaction to introduce an aryl group at the 2-position of the thiazole ring.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using this compound as the starting material. This pathway highlights a key Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
Caption: Synthetic pathway from this compound to a 2-arylthiazole carboxylic acid intermediate.
Detailed Protocol: Suzuki Cross-Coupling and Saponification
This protocol details a representative two-step synthesis of a 2-aryl-5-isopropylthiazole-4-carboxylic acid, a common structural motif in various biologically active molecules.
Step 1: Suzuki Cross-Coupling Reaction
Objective: To couple an aryl boronic acid with this compound.
Rationale: The Suzuki reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. A palladium catalyst, such as Pd(PPh₃)₄, is employed to facilitate the catalytic cycle. A base, typically an aqueous carbonate solution, is essential for the transmetalation step.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the arylboronic acid.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (Toluene or 1,4-Dioxane) via syringe.
-
Add the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure Methyl 2-aryl-5-isopropylthiazole-4-carboxylate.
Step 2: Saponification of the Ester
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and efficient method for converting esters to carboxylic acids under mild conditions, which helps to avoid degradation of other functional groups.
Materials:
-
Methyl 2-aryl-5-isopropylthiazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the Methyl 2-aryl-5-isopropylthiazole-4-carboxylate in a mixture of THF and water in a round-bottom flask.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-Aryl-5-isopropylthiazole-4-carboxylic acid intermediate.
Expected Yields and Purity
The following table provides expected outcomes for this synthetic sequence. Actual results may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
| Step | Product | Expected Yield | Expected Purity (by HPLC) |
| 1 | Methyl 2-aryl-5-isopropylthiazole-4-carboxylate | 75-90% | >95% |
| 2 | 2-Aryl-5-isopropylthiazole-4-carboxylic Acid | 85-98% | >98% |
Broader Applications in Pharmaceutical Synthesis
The versatility of the 2-bromothiazole moiety extends beyond Suzuki couplings. Other important transformations that can be employed include:
-
Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively, which are present in various bioactive molecules.[7]
-
Buchwald-Hartwig Amination: To form C-N bonds, leading to the synthesis of 2-aminothiazole derivatives, another important class of pharmaceutical intermediates.
-
Stille Coupling: Utilizing organotin reagents, this provides an alternative to Suzuki coupling for C-C bond formation.[8]
-
Lithiation and Subsequent Reaction with Electrophiles: Treatment with a strong base like n-butyllithium can generate a 2-lithiothiazole species, which can then react with a variety of electrophiles.[9]
The choice of reaction is dictated by the desired final structure and the compatibility of the functional groups on the coupling partners.
Conclusion
This compound is a robust and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it a valuable tool in the drug discovery and development pipeline. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. This compound 81569-28-0 [sigmaaldrich.com]
- 5. This compound 81569-28-0 [sigmaaldrich.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the successful commercialization of numerous thiazole-containing fungicides, insecticides, and herbicides. The versatility of the thiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity, selectivity, and environmental profile.[1]
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a key building block for the synthesis of a new generation of agrochemicals. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The isopropyl group at the 5-position and the methyl carboxylate at the 4-position offer additional points for modification and can significantly influence the biological activity of the final compounds. This document provides detailed protocols for the synthesis, derivatization, and biological evaluation of novel agrochemicals derived from this versatile intermediate.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 81569-28-0 | [3] |
| Molecular Formula | C₈H₁₀BrNO₂S | [3] |
| Molecular Weight | 264.14 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Generic |
Core Synthesis Protocol: Preparation of this compound
The synthesis of the title compound can be achieved via a modified Hantzsch thiazole synthesis. This classical and robust method involves the condensation of an α-haloketone with a thioamide.[4][5][6] In this case, a suitable α-bromo-β-ketoester is reacted with thiourea followed by a Sandmeyer-type reaction to introduce the bromo group at the 2-position.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Protocol
Materials and Reagents:
-
Methyl 4-methyl-3-oxopentanoate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
α-Bromination of the β-Ketoester:
-
Dissolve methyl 4-methyl-3-oxopentanoate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-4-methyl-3-oxopentanoate. This intermediate is often used in the next step without further purification.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude α-bromo-β-ketoester (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the 2-aminothiazole intermediate by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-amino-5-isopropylthiazole-4-carboxylate.
-
-
Sandmeyer-type Bromination:
-
Suspend the crude 2-aminothiazole (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Derivatization Protocols for Agrochemical Screening
The 2-bromo position of the thiazole ring is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for agrochemical screening.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl and heteroaryl moieties.
References
Application Notes and Protocols: Strategic Derivatization of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate for Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in a multitude of natural products and synthetic drugs, including the antibiotic penicillin and the antiretroviral agent Ritonavir.[1][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold, engaging in various interactions with biological targets.[4] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]
Within this important class of compounds, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its structure is primed for strategic modification at three key positions:
-
The C2-Bromo Position: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.
-
The C4-Carboxylate Group: Offers a site for amide bond formation, reduction to an alcohol, or other ester modifications, enabling fine-tuning of solubility and interaction with biological targets.
-
The C5-Isopropyl Group: Provides a lipophilic anchor that can be crucial for binding to hydrophobic pockets within target proteins.
This guide provides an in-depth exploration of the derivatization of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Molecular Scaffold
Caption: Core structure of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C2 Position
The bromine atom at the C2 position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose, offering mild conditions and broad functional group tolerance.[4][6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.[7][8] This is particularly useful for synthesizing compounds that mimic the hinge-binding motifs of kinase inhibitors.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
Rationale: This protocol utilizes a common palladium catalyst, Pd(PPh₃)₄, and a standard base, sodium carbonate. A mixture of dioxane and water is used as the solvent to ensure the solubility of both the organic starting materials and the inorganic base.[7][10] Heating is necessary to drive the catalytic cycle to completion.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-thiazole).
-
Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.[8]
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common, effective Pd(0) source for Suzuki couplings. |
| Base | Na₂CO₃ (2.0 eq) | A mild inorganic base sufficient for the transmetalation step.[7] |
| Solvent | Dioxane/Water (4:1) | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of the C2-bromo position with terminal alkynes, a key transformation for creating rigid linkers or precursors for further cyclization reactions.[11][12] This reaction is co-catalyzed by palladium and copper(I).[13]
Rationale: This protocol uses a combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI).[11] An amine base, such as triethylamine, is used both as a base and often as a co-solvent. Anhydrous conditions are crucial to prevent side reactions.[13]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.[14]
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper salts and the amine hydrohalide.[14]
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A stable Pd(II) precatalyst that is reduced in situ. |
| Cu Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate.[12] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as a base to deprotonate the alkyne and as a solvent.[11] |
| Temperature | Room Temperature | The reaction is often efficient at ambient temperature.[12] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C2 position.[6][15] This is critical for developing molecules that can act as hydrogen bond donors or for introducing basic centers to improve pharmacokinetic properties.
Rationale: This reaction requires a palladium precatalyst, a specialized phosphine ligand to facilitate the C-N reductive elimination, and a strong, non-nucleophilic base like sodium tert-butoxide.[16][17] Anhydrous, inert conditions are paramount for success.[18]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried sealed tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / Phosphine Ligand | The ligand is crucial for stabilizing the Pd intermediates and promoting reductive elimination.[6][17] |
| Base | NaOtBu (1.4 eq) | A strong, sterically hindered base required to deprotonate the amine without competing as a nucleophile.[16] |
| Solvent | Toluene (anhydrous) | An inert, high-boiling solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary to drive the catalytic cycle, particularly the reductive elimination step. |
Part 2: Derivatization of the C4-Carboxylate Ester
The methyl ester at the C4 position provides a secondary point for diversification, crucial for modulating polarity, solubility, and for introducing new points of interaction with a biological target.
Amide Bond Formation
Converting the ester to an amide is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can significantly enhance binding affinity and selectivity.
Caption: Workflow for converting the C4-ester to an amide.
Step A: Saponification of the Ester
Rationale: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This "activates" the carbonyl group for the subsequent amide coupling.
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).
-
Stir the mixture at 50 °C for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the mixture, remove the THF under reduced pressure, and dilute with water.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.
-
Extract the carboxylic acid with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude acid, which is often used without further purification.
Step B: Amide Coupling
Rationale: A peptide coupling reagent, such as HATU, is used to form an active ester in situ, which then readily reacts with the desired amine (benzylamine in this case) to form the stable amide bond. A non-nucleophilic base like DIPEA is used to scavenge the acid formed during the reaction.
-
Dissolve the crude carboxylic acid from Step A (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for activation.
-
Add the desired amine (e.g., benzylamine, 1.1 eq) and continue to stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Conclusion
This compound is a powerful scaffold for medicinal chemists. The strategic and sequential derivatization at the C2 and C4 positions allows for the rapid generation of diverse compound libraries. By employing robust and well-understood reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, followed by modifications of the carboxylate group, researchers can systematically explore the structure-activity relationships (SAR) of this privileged core, paving the way for the discovery of novel and potent therapeutic agents.[19][20] The protocols outlined in this guide provide a validated starting point for these synthetic explorations.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium Catalysts for Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a key heterocyclic intermediate in modern synthetic chemistry.[1][2] Its structure, featuring a reactive bromine atom at the 2-position, an ester, and an isopropyl group, makes it a valuable scaffold for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. The thiazole ring is a privileged motif found in numerous biologically active compounds.[1] Palladium-catalyzed cross-coupling reactions provide the most robust and versatile methods for the functionalization of this C-Br bond, enabling the precise construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]
This guide provides an in-depth analysis and practical protocols for several key palladium-catalyzed transformations, moving beyond simple procedural steps to explain the underlying principles and rationale for experimental design.
Logical Workflow for Reaction Selection
Choosing the appropriate palladium-catalyzed reaction is dictated by the desired final structure. The following decision tree illustrates a logical approach to selecting a synthetic pathway for derivatizing the core scaffold.
Caption: Reaction selection workflow for the target substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl or vinyl-substituted thiazole structures. It involves the coupling of the 2-bromothiazole with an organoboron reagent, such as a boronic acid or boronic ester.[5][6]
Core Mechanism & Rationale
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate both the initial oxidative addition and the final reductive elimination steps, especially with electron-rich or sterically hindered heterocyclic halides.[7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a representative procedure for coupling the title compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq), aqueous 2M solution
-
1,4-Dioxane or Toluene
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound and phenylboronic acid.
-
Add the palladium catalyst, Pd(PPh₃)₄, under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent (e.g., Toluene) followed by the aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Condition | Rationale / Comment |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos | For challenging substrates, bulky biarylphosphine ligands like SPhos can improve yields and rates.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and effective. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly oxidative addition. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive coupling partners. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is a powerful tool for synthesizing N-aryl thiazoles, which are common motifs in pharmaceuticals.[9][10] It involves the palladium-catalyzed coupling of the 2-bromothiazole with a primary or secondary amine.[11][12]
Core Mechanism & Rationale
The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[13] A strong, non-nucleophilic base (like sodium tert-butoxide) is crucial for deprotonating the amine or the intermediate palladium-amine complex to facilitate reductive elimination.[11][13] The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) being the state-of-the-art for achieving high efficiency and broad substrate scope.[10][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes a typical amination procedure.[15]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound.
-
Add anhydrous toluene, followed by the liquid morpholine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and carefully wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Condition | Rationale / Comment |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Both are common precatalysts that form the active Pd(0) species.[13] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for high reactivity.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is very common.[13] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive C-N reductive elimination. |
| Amine Scope | Primary, Secondary | The reaction is highly versatile, accommodating a wide range of amines.[9] |
Additional Key Palladium-Catalyzed Reactions
Beyond Suzuki and Buchwald-Hartwig, several other palladium-catalyzed reactions are highly relevant for modifying the thiazole scaffold.
A. Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the 2-bromothiazole with an alkene to form a new C-C bond, typically yielding a vinyl-substituted thiazole.[16][17]
-
Key Reagents: An alkene (e.g., styrene, acrylates), a palladium source (e.g., Pd(OAc)₂), a ligand (often a phosphine like PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).[18][19]
-
Mechanism Insight: The cycle involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[20]
-
Application: Useful for introducing vinyl or substituted vinyl groups, which can be further functionalized (e.g., via hydrogenation, epoxidation).
B. Sonogashira Coupling
This reaction is the premier method for forming a C(sp²)-C(sp) bond, coupling the 2-bromothiazole with a terminal alkyne.[21][22]
-
Key Reagents: A terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, diisopropylamine).[23][24][25]
-
Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[25]
-
Application: Essential for synthesizing aryl-alkynes, which are valuable precursors for heterocycles, conjugated materials, and natural products.[4]
C. Carbonylation Reactions
Carbonylation introduces a carbonyl group (C=O) by using carbon monoxide (CO) gas as a C1 source.[26]
-
Key Reagents: Carbon monoxide (CO), a palladium catalyst, and a nucleophile (e.g., an alcohol for alkoxycarbonylation to form an ester, or an amine for aminocarbonylation to form an amide).[27][28]
-
Mechanism Insight: The cycle involves oxidative addition of the aryl bromide, CO insertion into the Pd-C bond to form an acyl-palladium intermediate, followed by nucleophilic attack and reductive elimination.[26]
-
Application: Allows for the direct conversion of the C-Br bond to a new ester or amide functionality, different from the one already present at the 4-position.
Conclusion and Outlook
Palladium catalysis offers an unparalleled toolkit for the derivatization of this compound. The choice of reaction—Suzuki, Buchwald-Hartwig, Heck, Sonogashira, or Carbonylation—is dictated by the specific bond construction required. Success in these transformations hinges on the rational selection of the catalyst system, including the palladium source, the ligand, the base, and the solvent. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this versatile building block in the synthesis of novel and complex molecular architectures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Chemrio [chemrio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Solvent effects in reactions of "Methyl 2-bromo-5-isopropylthiazole-4-carboxylate"
An Application Guide to Understanding and Optimizing Solvent Effects in Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Environment
This compound is a highly functionalized heterocyclic building block, valuable in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] The reactivity of this molecule is dominated by the 2-bromo substituent, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The success of these transformations—defined by yield, reaction rate, and selectivity—is profoundly dependent on the choice of solvent. The solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway.[3][4][5] This guide provides a framework for understanding these interactions and presents a systematic, high-throughput protocol for efficiently screening and selecting the optimal solvent to accelerate discovery and process development.
Pillar 1: Theoretical Foundations of Solvent Effects
A solvent's influence on a reaction is determined by a combination of its physical properties. Understanding these properties is crucial for rational solvent selection and for interpreting experimental outcomes.
-
Polarity and Dielectric Constant (ε): A solvent's polarity, often quantified by its dielectric constant, is its ability to separate charges.[6][7] Polar solvents are effective at stabilizing charged intermediates and transition states, which can significantly accelerate reactions that involve charge buildup, such as SN1-type mechanisms or those with highly polar transition states.[4][8]
-
Protic vs. Aprotic Nature: This classification is based on the solvent's ability to act as a hydrogen bond donor.[9][10]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They are excellent at solvating both cations and anions.[3] While they can stabilize leaving groups and carbocation intermediates (favoring SN1 pathways), they can also strongly solvate and deactivate anionic nucleophiles through hydrogen bonding, hindering SN2 and SNAr reactions.[11][12][13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) have significant dipole moments but lack O-H or N-H bonds.[9] They are poor at solvating anions, leaving them "naked" and highly nucleophilic.[11][12] This makes them ideal for promoting reactions that depend on a strong nucleophile, such as SN2 and SNAr.[11][12]
-
-
Coordinating Ability: Solvents like THF, dioxane, and DMF can act as ligands, coordinating to metal catalysts (e.g., palladium in cross-coupling reactions). This can influence the catalyst's stability, solubility, and reactivity, thereby affecting the efficiency of the catalytic cycle.[14]
Pillar 2: Anticipated Solvent Effects on Key Transformations
The structure of this compound lends itself to two primary reaction classes, each with distinct solvent requirements.
A. Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a workhorse for forming C-C bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
-
Causality of Solvent Choice: The key steps, particularly transmetalation, often require an aqueous base to activate the boronic acid partner. Therefore, the solvent system must facilitate the interaction between the organic-soluble aryl halide and catalyst, and the aqueous-soluble inorganic base.[14]
-
Typical Solvents: Polar aprotic solvents are most common.[14]
-
Dioxane, THF, 2-MeTHF: Often used with an aqueous base, creating a biphasic system that effectively brings all components into contact.[14][15]
-
DMF, DMAc: Higher boiling points allow for higher reaction temperatures, which can be necessary for less reactive substrates. Their high polarity can also help dissolve all components.[14]
-
B. Nucleophilic Aromatic Substitution (SNAr)
This reaction involves the attack of a nucleophile on the electron-deficient thiazole ring, forming a negatively charged Meisenheimer complex intermediate.[16]
-
Causality of Solvent Choice: The rate-determining step is often the formation of the anionic Meisenheimer complex. A solvent that can stabilize this charged intermediate without deactivating the nucleophile will accelerate the reaction.[17]
-
Typical Solvents:
The logical relationship between solvent properties and reaction outcomes is visualized below.
References
- 1. This compound 81569-28-0 [sigmaaldrich.com]
- 2. This compound | Chemrio [chemrio.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" reaction with aryl boronic acids
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate with Aryl Boronic Acids
Application Note & Advanced Protocols
Introduction: The Strategic Importance of Arylated Thiazoles
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[2] The synthesis of 2-arylthiazole derivatives, in particular, is a key strategy for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[4][5][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[7] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura reaction between This compound and a range of aryl boronic acids. This specific transformation is crucial for creating a library of novel 2-aryl-5-isopropylthiazole-4-carboxylates, which are valuable intermediates in pharmaceutical research and development.
This document is designed for researchers, synthetic chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.
The Reaction Mechanism: A Palladium-Catalyzed Ballet
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected results. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Pillar 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. This electron-rich Pd(0) species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex.[9] The reactivity order for halides is generally I > Br > Cl.[10]
-
Pillar 2: Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[11] The base converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), which then readily exchanges its aryl group for the halide on the Pd(II) complex.[10][12]
-
Pillar 3: Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex—the thiazole and the aryl group—couple and are expelled from the coordination sphere. This forms the desired C-C bond of the product, 2-aryl-5-isopropylthiazole-4-carboxylate, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[7][9]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C2 Functionalization of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate at the C2 position. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the thiazole scaffold in a wide array of biologically active compounds. This document outlines the core principles and step-by-step methodologies for achieving C-C and C-N bond formation at the C2 position through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices, and are supported by mechanistic insights and references to authoritative literature.
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a diverse range of therapeutic agents, including anticancer, antibacterial, antifungal, and anti-inflammatory drugs.[1][2] The specific substrate, this compound, offers a versatile platform for the synthesis of novel molecular entities. The bromine atom at the C2 position serves as a key handle for the introduction of a wide range of substituents via modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the thiazole core to optimize biological activity and pharmacokinetic properties.
The C2 position of the thiazole ring is particularly susceptible to functionalization due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this reactivity for the synthesis of novel thiazole derivatives.
Core Methodologies for C2 Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the C2 functionalization of this compound, the following reactions are of paramount importance:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds (biaryls) or C(sp²)-C(sp³) bonds.
-
Sonogashira Coupling: For the synthesis of C(sp²)-C(sp) bonds (alkynes).
-
Buchwald-Hartwig Amination: For the construction of C(sp²)-N bonds (arylamines).
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds through the reaction with alkenes.
The general catalytic cycle for these reactions, while having distinct transmetalation or related steps, shares the common mechanistic pillars of oxidative addition and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.
Experimental Protocols
Disclaimer: The following protocols are model procedures adapted from literature precedents for similar 2-bromothiazole derivatives and should be considered as a starting point. Optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-isopropylthiazole-4-carboxylates
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds.[4][5]
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-isopropylthiazole-4-carboxylate.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80 | 6 | 90-98 |
| Yields are representative for similar 2-bromothiazole systems and may vary for the specific substrate. |
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-isopropylthiazole-4-carboxylates
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes.[6][7]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-isopropylthiazole-4-carboxylate.
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 2 | 85-98 |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | RT | 3 | 90-97 |
| Yields are representative for similar aryl bromide systems and may vary for the specific substrate.[6] |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-isopropylthiazole Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3][8]
Protocol:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add the amine (1.2 equiv.).
-
Add degassed, anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-isopropylthiazole derivative.
| Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 75-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| G3-XPhos | (Pre-catalyst) | LHMDS | THF | 80 | 12 | 80-95 |
| Yields are representative for similar heteroaryl bromide systems and may vary for the specific substrate. |
Heck Coupling: Synthesis of 2-Vinyl-5-isopropylthiazole-4-carboxylates
The Heck reaction allows for the vinylation of the C2 position.[9]
Protocol:
-
To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-vinyl-5-isopropylthiazole-4-carboxylate.
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-80 |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | NMP | 120 | 18 | 65-85 |
| Herrmann's Cat. | (Palladacycle) | NaOAc | DMA | 110 | 12 | 70-90 |
| Yields are representative for similar aryl bromide systems and may vary for the specific substrate. |
Conclusion
The functionalization of this compound at the C2 position is readily achievable through a variety of robust and well-established palladium-catalyzed cross-coupling reactions. This guide provides a foundational framework and detailed starting protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. While these protocols are based on sound chemical principles and literature precedents for analogous systems, researchers are encouraged to perform systematic optimization to achieve the best results for their specific applications. The versatility of these methods opens up a vast chemical space for the synthesis of novel thiazole derivatives with potential applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" in the preparation of bioactive thiazoles
An Application Guide: Leveraging Methyl 2-bromo-5-isopropylthiazole-4-carboxylate for the Synthesis of Bioactive Thiazoles
Introduction: The Thiazole Scaffold and a Versatile New Building Block
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs, including antimicrobial, antiretroviral, and antineoplastic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] In recent years, thiazole derivatives have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3] The development of novel kinase inhibitors is a major focus of modern drug discovery.[4]
This guide introduces This compound (CAS No. 81569-28-0), a highly functionalized building block designed for the efficient synthesis of diverse thiazole libraries.[5][6] Its key features—a reactive 2-bromo position ideal for cross-coupling reactions, an isopropyl group for modulating steric interactions and lipophilicity, and a methyl ester for further derivatization—make it an exceptionally valuable starting material for drug development professionals.[5]
This document provides detailed application notes and exemplary protocols for utilizing this reagent in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]
Core Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7]
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, enabling the formation of a carbon-carbon bond.[8] It is a cornerstone of drug synthesis due to its mild conditions and exceptional functional group tolerance.[9] For our substrate, this reaction allows the introduction of a wide array of aryl or heteroaryl groups at the 2-position, a common strategy for developing kinase inhibitors that target the ATP-binding pocket.
Workflow: General Suzuki-Miyaura Coupling
Exemplary Protocol: Synthesis of a Hypothetical B-Raf Inhibitor Scaffold
This protocol describes the coupling of this compound with 4-fluoro-3-(propylsulfonamido)phenylboronic acid. The resulting scaffold incorporates features common to B-Raf inhibitors, such as a sulfonamide group, which can form critical hydrogen bonds within the kinase hinge region.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv, e.g., 264 mg, 1.0 mmol), the arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).[10]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.[10]
-
-
Reaction Execution:
-
Heat the mixture to 85-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylthiazole.
-
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 88-96 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 75-85 |
| 4 | 3,5-Dimethylisoxazole-4-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 70-80 |
Note: Yields are representative and may vary based on specific substrate and reaction scale. Optimization is recommended.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is invaluable in medicinal chemistry for installing amine functionalities that can serve as key pharmacophores for improving solubility and forming salt bridges with target proteins.[12] Applying this to our thiazole scaffold allows for the synthesis of 2-aminothiazoles, a class of compounds known to exhibit a wide range of biological activities, including as Cyclin-Dependent Kinase (CDK) inhibitors.
Catalytic Cycle: Buchwald-Hartwig Amination
Exemplary Protocol: Synthesis of a Hypothetical CDK Inhibitor Scaffold
This protocol details the reaction with cyclopropylamine. The resulting N-cyclopropyl-2-aminothiazole motif is present in several developmental CDK inhibitors, where the cyclopropyl group often fits into a hydrophobic pocket of the kinase.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).[13]
-
Seal the vessel, then evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add this compound (1.0 equiv) followed by the amine (e.g., cyclopropylamine, 1.2 equiv).[13]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor for completion via TLC or LC-MS (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminothiazole derivative.
-
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOtBu (1.4) | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 75-88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 80 | 70-85 |
Note: Base selection is critical; alkoxides are generally used for less acidic amines, while carbonates are suitable for more acidic amines.[14]
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15] This reaction is exceptionally useful for creating rigid, linear extensions to a molecular scaffold. The resulting alkyne can serve as a versatile handle for further chemistry (e.g., click chemistry, reductions) or as a structural element itself to probe deep into a protein's binding site, a strategy employed in the design of Akt inhibitors.[16]
Workflow: General Sonogashira Coupling
Exemplary Protocol: Synthesis of a Hypothetical Akt Inhibitor Precursor
This protocol describes the coupling with propargyl alcohol. The resulting propargyl alcohol moiety can be further functionalized or can interact with polar residues in the target active site.
-
Reaction Setup:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[17]
-
-
Reagent Addition:
-
Add anhydrous and degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine, 2.5 equiv) followed by the terminal alkyne (e.g., propargyl alcohol, 1.2 equiv) via syringe.[17]
-
-
Reaction Execution:
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor for completion via TLC or LC-MS (typically 2-8 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts and the amine base).
-
Wash further with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N (2.5) | THF | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | 5 | DIPEA (3.0) | DMF | 50 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 6 | Et₃N (3.0) | THF | 40 | 80-90 |
| 4 | 3-Butyn-1-ol | Pd(OAc)₂ (2) / PPh₃ (4) | 4 | Et₃N (2.5) | Acetonitrile | 60 | 75-85 |
Note: Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).
Biological Context: Targeting Kinase Signaling Pathways
The scaffolds synthesized from this compound are ideal candidates for kinase inhibitors. These enzymes are central to signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer. Akt is a serine/threonine kinase that, once activated, phosphorylates numerous downstream targets to inhibit apoptosis and promote cell growth.[17]
B-Raf/MAPK Pathway
The MAPK pathway transmits extracellular signals to the nucleus to control proliferation.[12] B-Raf is a serine/threonine kinase in this cascade, and its V600E mutation leads to constitutive pathway activation in over 50% of melanomas.[2]
CDK/Cell Cycle Pathway
Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle.[3] By complexing with cyclins, they phosphorylate substrates like the Retinoblastoma protein (Rb) to drive cells from one phase to the next. Inhibiting CDKs can arrest the cell cycle, preventing cancer cell division.
Conclusion
This compound is a strategically designed and highly versatile chemical tool for the synthesis of novel, bioactive thiazole derivatives. The protocols and data presented herein demonstrate its broad applicability in robust and widely used synthetic transformations. Its use enables the rapid generation of compound libraries tailored for critical drug targets, particularly protein kinases, empowering researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.
References
- 1. 81569-28-0 this compound AKSci V7859 [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 81569-28-0 | MFCD09265507 | this compound [aaronchem.com]
- 6. scbt.com [scbt.com]
- 7. aaronchem.com [aaronchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields for this key synthetic intermediate. We will explore the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this molecule, while based on established reactions, often presents challenges related to yield, purity, and scalability. This document provides a structured, question-and-answer approach to address these specific issues.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, frequently encountered problems during the synthesis. The primary route involves a Hantzsch-type thiazole formation followed by a Sandmeyer-like reaction or direct bromination.
Q1: My overall yield is consistently low (<40%). What are the most critical stages to investigate?
Low overall yield is typically a cumulative problem. The synthesis can be broadly divided into two stages: 1) Formation of the 2-amino-5-isopropylthiazole-4-carboxylate intermediate, and 2) Conversion to the final 2-bromo product. Both stages have critical parameters that can drastically affect yield.
Causality Analysis:
-
Stage 1 (Hantzsch Cyclization): The initial cyclization is sensitive to reaction conditions. Incomplete reaction, formation of side products from the α-haloketone, or decomposition of the thioamide are common culprits. The stability of the α-haloketone precursor, methyl 2-chloro-4-methyl-3-oxopentanoate, is paramount. It can self-condense or decompose under harsh basic or thermal conditions.
-
Stage 2 (Diazotization-Bromination): The conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction is often the most significant point of yield loss. The diazonium salt intermediate is notoriously unstable and can decompose before it reacts with the bromide source, leading to a host of impurities.
Recommended Actions:
-
Isolate and Characterize the Intermediate: Perform the synthesis in two distinct steps. Isolate the 2-aminothiazole intermediate and confirm its purity and yield. This will definitively identify which stage is problematic.
-
Optimize Stage 1: Focus on reaction temperature and time. Gentle heating (e.g., 40-60 °C) is often sufficient.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to byproduct formation.
-
Optimize Stage 2: Carefully control the diazotization temperature (typically -5 to 0 °C). Ensure slow, dropwise addition of sodium nitrite to prevent localized overheating. Use a copper(I) bromide catalyst, which is crucial for an efficient Sandmeyer reaction.
Q2: The initial thiazole ring formation is inefficient. How can I improve the yield of the 2-aminothiazole intermediate?
The Hantzsch thiazole synthesis is a robust reaction, but its efficiency depends heavily on the chosen conditions and the reactivity of the substrates.[2]
Causality Analysis: The reaction involves the condensation of an α-haloketone with a thioamide. The rate and completeness of this reaction are influenced by solvent polarity, temperature, and reagent stoichiometry.
-
Solvent Choice: The solvent must facilitate the solubility of both the polar thioamide and the more organic α-haloketone. Alcohols like ethanol are common choices.[1] In some cases, aqueous or biphasic systems can improve yields by accelerating the reaction rate.[3]
-
Temperature Control: While heating can increase the reaction rate, excessive heat can promote side reactions, such as the formation of symmetrical products from the α-haloketone.[1]
-
One-Pot vs. Two-Step: Generating the α-haloketone in situ from a β-keto ester (like methyl 4-methyl-3-oxopentanoate) and a halogenating agent (like N-Bromosuccinimide, NBS) can be highly effective.[4][5] This "one-pot" approach avoids the isolation of the often unstable and lachrymatory α-haloketone.[6]
Troubleshooting Workflow for Hantzsch Cyclization
Caption: Troubleshooting workflow for low yield in Hantzsch cyclization.
Q3: The conversion of the 2-aminothiazole to the 2-bromothiazole is messy and low-yielding. What are the key parameters to control?
This is a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. The success of this step hinges on the formation and subsequent reaction of this unstable intermediate.
Causality Analysis:
-
Diazonium Salt Instability: The thiazole diazonium salt is electron-deficient and prone to decomposition, even at low temperatures. This decomposition leads to a variety of byproducts and is a primary source of yield loss.
-
Acid Choice and Concentration: The reaction is typically run in a strong acid like HBr. The concentration of the acid is critical; it must be sufficient to protonate the amine and generate nitrous acid from NaNO₂, but excess water can promote unwanted hydrolysis of the diazonium salt.
-
Catalyst: Copper(I) bromide (CuBr) is the standard catalyst. Its purity and activity are essential.
Recommended Protocol: Optimized Sandmeyer Reaction
-
Preparation: Suspend the 2-aminothiazole intermediate (1.0 eq) in a 48% aqueous HBr solution (approx. 4-5 volumes). Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold thiazole suspension over 30-45 minutes, ensuring the internal temperature never exceeds 0 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr. Cool this solution to 0 °C. Add the cold diazonium salt solution to the CuBr solution slowly, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction to warm slowly to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt. Cool, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 0-5 °C | -5 to 0 °C | Minimizes diazonium salt decomposition, the primary side reaction. |
| Reagent Addition | Rapid addition | Slow, dropwise addition of NaNO₂ | Prevents localized overheating and uncontrolled decomposition. |
| Catalyst | CuBr (catalytic) | CuBr (1.2 eq) in HBr | Ensures a high concentration of the active Cu(I) species to rapidly trap the diazonium intermediate. |
| Solvent | Dilute Acid | Concentrated (48%) HBr | Reduces water content, which can compete with bromide as a nucleophile, leading to hydroxy-thiazole byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a one-pot procedure for the initial cyclization?
A one-pot procedure, where the α-bromination of the β-keto ester and the subsequent cyclization with thioamide occur in the same vessel, offers several advantages.[5][7]
-
Safety and Handling: It avoids the isolation of the α-bromo or α-chloro ketoester, which are often potent lachrymators and skin irritants.[6]
-
Improved Yield: By avoiding a separate purification step for the unstable intermediate, product loss is minimized.[4][6]
-
Efficiency: It reduces reaction time, solvent usage, and waste generation, making the process more environmentally friendly and scalable.[2][3]
Q2: Can alternative brominating agents be used for the final step instead of the Sandmeyer reaction?
While the Sandmeyer reaction is the most common method, alternatives exist, though they may not be as general. For some heterocyclic systems, direct C-H bromination is possible, but the 2-position of a thiazole is not typically reactive enough for this without specific activating groups.
An alternative to the NaNO₂/HBr/CuBr system is the use of tert-butyl nitrite (tBuONO) with CuBr₂. This can sometimes offer milder conditions and improved solubility in organic solvents, but it is often more expensive. For this specific substrate, the aqueous Sandmeyer remains the most reliable and cost-effective method.
Q3: My final product is difficult to purify by column chromatography. What strategies can improve purity?
Difficulty in purification often points to significant byproduct formation.
Reaction Mechanism and Key Intermediates
Caption: Key stages in the synthesis pathway.
Troubleshooting Purification:
-
Optimize the Reaction: The best way to simplify purification is to improve the reaction's cleanliness. Revisit the Sandmeyer temperature control and reagent stoichiometry. A cleaner crude product is exponentially easier to purify.
-
Acid/Base Wash: Before chromatography, perform an aqueous work-up. Wash the organic layer with a sodium bicarbonate solution to remove any residual acid. Then, wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminothiazole starting material, which can be basic. Finish with a brine wash.
-
Recrystallization: This product may be a crystalline solid. Attempting recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) can be a highly effective alternative to chromatography for removing minor impurities, significantly improving the final purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support guide for researchers utilizing Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I understand that while this substrate is a valuable building block, its electronic properties can lead to specific and often persistent byproducts that complicate reaction outcomes and purification. This guide is structured to help you diagnose, understand, and mitigate these common issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common, non-desired byproducts I should expect when using this thiazole substrate in cross-coupling reactions?
When performing cross-coupling reactions such as Suzuki-Miyaura, Stille, or Heck with this compound, you are most likely to encounter three primary classes of byproducts:
-
Homocoupling Products: These are symmetrical dimers of your coupling partners. The most common is the homocoupling of the organometallic reagent (e.g., R-B(OH)₂ in a Suzuki reaction to form R-R), but homocoupling of the thiazole electrophile can also occur.[1][2]
-
Hydrodehalogenation (or Debromination): This involves the replacement of the bromine atom on the thiazole ring with a hydrogen atom, yielding Methyl 5-isopropylthiazole-4-carboxylate. This is a frequent issue in palladium-catalyzed reactions and can be a major pathway for starting material consumption without productive coupling.[3][4]
-
Protodeboronation (Suzuki-Miyaura Specific): This is the protonolysis of the organoboron reagent (e.g., Ar-B(OH)₂) to yield a simple arene (Ar-H).[5] This side reaction consumes the nucleophilic partner, reducing the overall yield of the desired cross-coupled product.[6]
Q2: Why does my this compound starting material seem particularly prone to hydrodehalogenation?
The thiazole ring, particularly when substituted with an electron-withdrawing carboxylate group, creates an electron-deficient aromatic system. This electronic nature makes the C-Br bond highly susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[7] However, the subsequent steps can be slow, and the resulting Pd(II)-thiazole intermediate can be intercepted by various hydride sources in the reaction mixture. Common sources include solvent molecules (like alcohols), water, or even the amine base.[8][9] This interception leads to reductive elimination of the hydrodehalogenated product, consuming the activated substrate in an unproductive pathway.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental outcomes and provides a structured approach to resolving them.
Problem 1: I'm observing a significant amount of a homocoupled byproduct from my boronic acid/ester.
Primary Causes & Mechanistic Insight: The formation of a symmetrical biaryl (R-R) from your organoboron reagent is typically promoted by two factors: the presence of molecular oxygen or the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two equivalents of the organoboron reagent, leading to the homocoupled product.[10][11]
-
Pd(II) Precatalyst Pathway: If you use a precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before being reduced to the active Pd(0) state required for the main cross-coupling cycle.[1]
Solutions & Optimization Strategies:
| Strategy | Actionable Steps | Rationale |
| 1. Rigorous Degassing | Perform 3-5 freeze-pump-thaw cycles on your solvent and reaction mixture. Alternatively, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] | This is the most effective way to remove dissolved oxygen, which is a primary culprit in catalyst oxidation and subsequent homocoupling.[11] |
| 2. Catalyst Choice | Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂. | Starting with the active Pd(0) oxidation state bypasses the initial Pd(II)-mediated homocoupling pathway.[1] |
| 3. Add a Reducing Agent | If using a Pd(II) precatalyst is unavoidable, consider adding a mild reducing agent like potassium formate. | This helps to rapidly reduce the Pd(II) to Pd(0) in situ, minimizing its opportunity to engage in the homocoupling side reaction.[11] |
| 4. Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the rate of the desired cross-coupling catalytic cycle, allowing it to outcompete the slower homocoupling pathway.[12] |
Problem 2: My starting material is being consumed, but I'm not getting the desired product, only the debrominated version.
Primary Causes & Mechanistic Insight: Hydrodehalogenation occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, is intercepted by a hydride source before transmetalation can occur. The subsequent reductive elimination releases the debrominated arene (Ar-H) and a Pd(0) species.[3] The hydride can originate from solvents (especially alcohols like methanol or ethanol), water, or certain bases.[8][9]
Solutions & Optimization Strategies:
| Strategy | Actionable Steps | Rationale |
| 1. Solvent Choice | Switch to strictly anhydrous, aprotic solvents like dioxane, THF, or toluene. Ensure solvents are freshly distilled or from a sealed bottle. | This eliminates potential hydride sources like water and alcohols, which are known to promote hydrodehalogenation.[8][9] |
| 2. Base Selection | Use a non-hydridic, weaker base such as K₂CO₃, K₃PO₄, or CsF instead of alkoxides (e.g., NaOMe, NaOEt) if possible. | Alkoxide bases can undergo β-hydride elimination to generate a palladium hydride species, which is a direct precursor to the hydrodehalogenation product.[3] |
| 3. Ligand Optimization | Increase the steric bulk and electron-donating ability of the phosphine ligand (e.g., use Buchwald-type biarylphosphine ligands). | Bulky ligands accelerate the rate of reductive elimination for the desired C-C bond formation, making the competing C-H elimination less favorable.[4] |
| 4. Temperature Control | Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. | Higher temperatures can sometimes increase the rate of decomposition pathways like hydrodehalogenation relative to the desired coupling. |
Problem 3 (Suzuki-Miyaura Specific): My yield is low, and I see a lot of the arene byproduct corresponding to my boronic acid.
Primary Causes & Mechanistic Insight: This issue points directly to protodeboronation, where the carbon-boron bond of your nucleophile is cleaved by a proton source.[5] This is a common side reaction in Suzuki couplings and its rate is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[6][13] The reaction can be catalyzed by acid or base.[14]
Solutions & Optimization Strategies:
| Strategy | Actionable Steps | Rationale |
| 1. Use Milder Bases | Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] | Strong bases can accelerate base-catalyzed decomposition pathways of the boronic acid.[5] Weaker bases provide sufficient activity for transmetalation while minimizing this side reaction. |
| 2. Anhydrous Conditions | Use anhydrous solvents and ensure all reagents are dry. Avoid aqueous solvent mixtures if possible. | Water is the proton source for protodeboronation. Removing it can significantly slow this undesired reaction.[6] |
| 3. Use Boronic Acid Derivatives | Employ more stable boronic acid derivatives like pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborates.[5][6] | These derivatives are more stable and act as a "slow release" source of the active boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition.[5] |
| 4. Temperature and Time | Run the reaction at a lower temperature (e.g., 60 °C) and monitor carefully to avoid unnecessarily long reaction times. | Protodeboronation is often accelerated at higher temperatures.[6] Minimizing reaction time reduces the exposure of the boronic acid to decomposition conditions. |
Visualizing the Competing Pathways
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points at which the major side reactions—hydrodehalogenation, protodeboronation, and homocoupling—diverge.
Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point designed to minimize common byproducts. Optimization may be required for different coupling partners.
Reagents & Equipment:
-
This compound
-
Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To the oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and SPhos (0.02-0.04 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.[15]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with inert gas via a subsurface needle for an additional 15-20 minutes to ensure complete removal of oxygen.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Troubleshooting Workflow
Use this decision tree to diagnose issues based on your primary observed byproduct.
Caption: A decision tree for troubleshooting common cross-coupling byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Thiazole derivatives are foundational building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2] However, their purification can present unique challenges due to their specific chemical properties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies and advice provided are grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity for your compounds efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the Sandmeyer-type reaction from Methyl 2-amino-5-isopropylthiazole-4-carboxylate, you should anticipate the following impurities[3][4]:
-
Unreacted Starting Material: The corresponding 2-amino-thiazole derivative is a very common impurity.
-
Dehalogenated By-product: A version of the target molecule where the bromine atom has been replaced by a hydrogen.
-
Hydrolyzed Product: The carboxylic acid form of the ester if the reaction or workup conditions are too harsh (e.g., exposure to strong acid or base at elevated temperatures).
-
Solvent Adducts and Reagent Residues: Residual copper salts and by-products from the diazotization reagent (e.g., isopentyl nitrite) can also be present.
Q2: How stable are brominated thiazole derivatives during purification?
A2: While many brominated thiazoles are reasonably stable, they can be susceptible to degradation under certain conditions. The C-Br bond on the electron-deficient thiazole ring can be labile.[5]
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause decomposition of sensitive substrates. This can manifest as streaking on a TLC plate or low recovery from column chromatography.[6]
-
Thermal Stress: Prolonged exposure to high temperatures during solvent evaporation or high-boiling point recrystallizations should be minimized to prevent degradation.
Q3: What is the best general approach to start the purification of a crude reaction mixture?
A3: A logical first step is a liquid-liquid extraction (workup) to remove inorganic salts and highly polar or non-polar impurities.[7] After the initial workup and solvent removal, the choice between column chromatography and recrystallization depends on the nature of the crude product:
-
If the crude is a solid: Attempting a direct recrystallization is often the quickest and most scalable method.
-
If the crude is an oil or a complex mixture: Flash column chromatography is generally the preferred method to isolate the target compound.[8]
Q4: Which analytical techniques are most effective for assessing the final purity?
A4: A combination of techniques is recommended for unambiguous purity assessment and structural confirmation.[9]
-
High-Performance Liquid Chromatography (HPLC): Excellent for determining the percentage purity of the main component and detecting trace impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of thiazole derivatives.
Caption: General purification workflow for thiazole derivatives.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying these derivatives, but it requires careful optimization.[12]
Issue 1: My compound is not eluting from the column (stuck at the baseline).
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound through the silica gel.
-
Solution & Rationale:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). This is done to increase the competition for binding sites on the polar silica gel, allowing your compound to move.
-
TLC Optimization: Before running a column, ensure your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate using the chosen eluent.[12] This Rf range typically provides the best separation.
-
Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column if it is not soluble in the eluent. Ensure your compound is soluble in the solvent system you plan to use.[6]
-
Issue 2: The compound elutes too quickly (with the solvent front), resulting in poor separation.
-
Possible Cause: The eluent is too polar. Your compound has a low affinity for the silica gel and is being washed through without sufficient interaction for separation.
-
Solution & Rationale:
-
Decrease Eluent Polarity: Reduce the percentage of the polar solvent. This will increase the interaction between your compound and the silica, leading to a longer retention time and better separation from non-polar impurities.
-
TLC Re-evaluation: Aim for an Rf of 0.25-0.35. If your compound's Rf is >0.5, the polarity of the eluent is likely too high for effective separation on a column.[12]
-
Issue 3: The compound appears to be decomposing on the column (streaking on TLC, low recovery).
-
Possible Cause: The inherent acidity of silica gel is catalyzing the degradation of your sensitive brominated thiazole.[6]
-
Solution & Rationale:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. The triethylamine will neutralize the acidic sites on the silica gel, preventing decomposition of acid-sensitive compounds.
-
Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) or Florisil can be excellent alternatives for compounds that are unstable on silica.[6]
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Issue 4: I cannot get good separation between my product and a close-running impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds.
-
Solution & Rationale:
-
Change Solvent System: Do not just alter the ratio; change the solvents themselves. Different solvents interact with your compounds and the stationary phase in unique ways. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system.
-
Improve Loading Technique: Overloading the column or using a large volume of a strong solvent to dissolve the sample can ruin separation.[8] Adsorb your crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of your packed column. This ensures a tight starting band.[8]
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.
-
Column Chromatography Troubleshooting Logic
Caption: Decision tree for troubleshooting column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, relying on differences in solubility.[13]
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure compound).
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is cooling too rapidly, preventing the ordered arrangement required for crystallization.
-
Solution 2: Allow the solution to cool slowly. Insulate the flask with glass wool or paper towels and let it stand at room temperature before moving it to an ice bath.
-
Possible Cause 3: The presence of significant impurities is disrupting the crystal lattice formation.
-
Solution 3: Re-dissolve the oil in a minimal amount of hot solvent, add a slightly larger volume of the same solvent, and attempt to cool slowly again. If it persists, the material may need a preliminary purification by column chromatography.[13]
Issue 2: No crystals form, even after the solution has cooled completely.
-
Possible Cause 1: The solution is not sufficiently saturated. Too much solvent was used.
-
Solution 1: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[14]
-
Possible Cause 2: The solution is supersaturated, and crystallization has not been initiated.
-
Solution 2: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[14]
Issue 3: The yield of recovered crystals is very low.
-
Possible Cause 1: Too much solvent was used during the dissolution step.
-
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key to maximizing recovery.[13]
-
Possible Cause 2: The compound has significant solubility in the solvent, even at low temperatures.
-
Solution 2: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to minimize the amount of product lost in the mother liquor.
-
Possible Cause 3: Using a solvent/anti-solvent system may be more effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat until clear and then cool slowly. Common systems include ethanol/water and dichloromethane/hexane.[15]
Issue 4: The final crystals are colored, even though the pure compound should be colorless.
-
Possible Cause: Highly colored, polar impurities are trapped in the crystal lattice or adsorbed onto the crystal surface.
-
Solution: Before crystallization, dissolve the crude product in the hot solvent and add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities. Then, allow the filtrate to cool and crystallize.[14]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a thiazole derivative on a 50 g scale.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 200 g for a 50 g crude sample) in the least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. The final packed bed should be uniform.
-
Add another layer of sand (~1 cm) on top of the packed silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (~50 g) in a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (~100 g) to this solution and concentrate the mixture to dryness on a rotary evaporator until a free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the top surface is not disturbed.
-
Apply gentle pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.[12]
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing a solid thiazole derivative.
-
Solvent Selection:
-
In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating.[13]
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding excess solvent.[14]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Purity Assessment Techniques
| Technique | Purpose | Advantages | Limitations |
| HPLC | Quantifies purity (% area) and resolves impurities. | High sensitivity and resolution; quantitative.[10] | Requires method development; does not provide structural information on its own. |
| ¹H / ¹³C NMR | Confirms chemical structure and identifies structural impurities. | Provides detailed structural information; can quantify purity with an internal standard.[9] | Lower sensitivity than HPLC for trace impurities; complex mixtures can be difficult to interpret. |
| GC-MS | Identifies volatile impurities and confirms molecular weight. | Excellent for volatile components; provides molecular weight information.[10] | Compound must be volatile and thermally stable; may require derivatization. |
| TLC | Rapidly assesses reaction progress and fraction purity. | Fast, simple, and inexpensive. | Not quantitative; provides low resolution.[16] |
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 4. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. shyzchem.com [shyzchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | ChemScene | Chemikart [supplies-mortuary-racks.chemikart.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. pubs.aip.org [pubs.aip.org]
Technical Support Center: Catalyst Deactivation in Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 2-bromo-5-isopropylthiazole-4-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation, a common challenge when working with sulfur- and nitrogen-containing heterocycles. This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst deactivation in reactions with thiazole-based substrates.
Q1: Why are cross-coupling reactions with thiazole derivatives like this compound particularly challenging?
A1: The primary difficulty stems from the inherent properties of the thiazole ring. Both the sulfur and nitrogen atoms are Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This issue is a well-documented challenge in the C-H functionalization of heterocycles.[2]
Q2: What are the most common visual indicators of catalyst deactivation in my reaction?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3][4] This consists of agglomerated palladium nanoparticles and indicates that the catalytically active, well-dispersed palladium species have fallen out of the solution, reducing the number of active sites available for the reaction.[3] While some palladium black formation can be observed in successful reactions, its rapid and extensive appearance early on often correlates with poor catalyst stability and low conversion.[3]
Q3: My reaction is sluggish or stalls completely. What are the immediate steps I should take?
A3: When faced with a stalled reaction, a systematic approach is key. First, ensure your reaction is under a strictly inert atmosphere, as oxygen can contribute to catalyst decomposition.[4][5] Next, re-evaluate your choice of ligand and palladium precursor. For sterically hindered and electron-rich substrates like this thiazole derivative, bulky and electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition step and stabilize the catalyst.[6]
Q4: Can impurities in my starting materials or solvents be the culprit for catalyst deactivation?
A4: Absolutely. Even trace amounts of certain impurities can act as catalyst poisons.[3] Sulfur-containing compounds (other than your substrate) are particularly detrimental.[3] It is crucial to use high-purity, anhydrous solvents and to ensure your starting materials are free from contaminants that could compete with the desired reaction pathway.
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for specific problems you might encounter. Each guide explains the potential root causes and provides step-by-step protocols to resolve the issue.
Guide 1: Low to No Product Yield and Formation of Palladium Black
Issue: Your reaction shows minimal or no conversion to the desired product, and you observe a significant amount of black precipitate (palladium black) in the reaction vessel.
Root Cause Analysis:
The formation of palladium black is a clear indication of catalyst agglomeration and deactivation.[3] This can be caused by several factors:
-
Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center, leaving the palladium atoms exposed and prone to aggregation.
-
Instability of the Catalytic Species: The active Pd(0) species can be unstable under the reaction conditions, especially at elevated temperatures, leading to decomposition.[5]
-
Inappropriate Ligand Choice: The chosen ligand may not be sterically bulky or electron-donating enough to stabilize the palladium catalyst throughout the catalytic cycle, particularly with a challenging substrate like a substituted thiazole.[6]
Troubleshooting Protocol:
-
Ligand Screening:
-
Rationale: The choice of ligand is critical for catalyst stability and activity.[6] For thiazole substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[7] These ligands promote oxidative addition and help prevent the formation of inactive palladium dimers or clusters.
-
Action: Screen a panel of bulky, electron-rich phosphine ligands. See the table below for a list of suggested ligands.
-
-
Palladium Precursor Selection:
-
Rationale: The source of palladium can influence the generation of the active Pd(0) species. Pre-catalysts are often more efficient at generating the active catalyst in situ.
-
Action: If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-catalyst such as a palladacycle.
-
-
Reaction Conditions Optimization:
-
Rationale: Temperature and concentration can significantly impact catalyst stability.
-
Action:
-
Lower the reaction temperature in increments of 10 °C to see if this reduces palladium black formation while maintaining an acceptable reaction rate.
-
Increase the solvent volume to work at a lower concentration, which can sometimes disfavor aggregation.
-
-
| Parameter | Initial Condition | Suggested Modification | Rationale |
| Ligand | Standard phosphine (e.g., PPh₃) | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) | Enhanced stability and activity for challenging substrates.[6][7] |
| Palladium Source | Pd(OAc)₂ | Palladacycle pre-catalyst | More efficient generation of the active Pd(0) species. |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 80-90 °C) | Reduced rate of catalyst decomposition.[5] |
| Concentration | High | Lower | May reduce the rate of catalyst aggregation. |
Guide 2: Catalyst Poisoning by the Thiazole Substrate
Issue: The reaction starts but then quickly deactivates, even with an appropriate ligand and palladium source.
Root Cause Analysis:
The sulfur and nitrogen atoms in the thiazole ring can act as potent catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a form of chemical deactivation where the active sites are blocked.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Detailed Protocols:
-
Increase Catalyst Loading:
-
Rationale: While not ideal from an economic or sustainability perspective, a modest increase in catalyst loading can sometimes overcome partial deactivation by providing a sufficient number of active sites to complete the reaction.
-
Action: Increase the catalyst loading incrementally, for example, from 1 mol% to 3 mol%, and monitor the effect on conversion.
-
-
Employ a More Robust Ligand System:
-
Rationale: Certain ligands are better at preventing coordination of the substrate to the palladium center.
-
Action:
-
Experiment with N-heterocyclic carbene (NHC) ligands, which can form very strong bonds with palladium and may be less susceptible to displacement by the thiazole substrate.
-
Consider bidentate phosphine ligands, as their chelation effect can lead to more stable catalytic complexes.
-
-
-
Explore Alternative Catalyst Systems:
-
Rationale: Nickel-based catalysts are often more tolerant to sulfur-containing substrates and can be a cost-effective alternative to palladium.[7]
-
Action: Screen a selection of nickel catalysts, such as NiCl₂(PCy₃)₂, for your reaction.
-
III. Catalyst Regeneration Protocol for Sulfur-Poisoned Palladium Catalysts
In cases of severe catalyst poisoning by sulfur-containing substrates, regeneration of the palladium catalyst may be possible, although success is not guaranteed and depends on the nature of the deactivation.
Protocol: Oxidative Regeneration of a Sulfur-Fouled Palladium Catalyst
This protocol is adapted from methods for regenerating sulfur-poisoned palladium catalysts and should be optimized for your specific system.[9]
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the solid palladium catalyst (including any palladium black).
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Follow with a wash using a non-coordinating solvent like hexane.
-
Oxidative Treatment:
-
Rationale: This step aims to oxidize the sulfur species that are poisoning the catalyst, potentially converting them to a form that is less strongly bound to the palladium surface.[9]
-
Procedure: Prepare a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide. Suspend the catalyst in this solution and stir at room temperature for a defined period (e.g., 1-2 hours). Caution: These are strong oxidizers; handle with appropriate personal protective equipment.
-
-
Thorough Rinsing: Filter the catalyst and rinse extensively with deionized water to remove all traces of the oxidizing agent and any soluble byproducts.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Reactivation (Reduction): Before reuse, the oxidized palladium species will likely need to be reduced back to the active Pd(0) state. This can often be achieved in situ at the start of the next reaction, especially if a Pd(II) pre-catalyst is typically used.
Analytical Techniques for Diagnosing Catalyst Deactivation:
To gain a deeper understanding of the specific deactivation mechanism in your system, consider the following analytical techniques:
| Technique | Information Gained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Can detect the presence of poisons on the catalyst's surface and provide information on the oxidation state of the palladium. | [9][10] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the catalyst, revealing any changes such as sintering or agglomeration. | [10] |
| Inductively Coupled Plasma (ICP) Analysis | Quantifies the amount of palladium that may have leached into the solution. | [10] |
| In situ X-ray Absorption Spectroscopy (XAS) | Provides real-time information on the palladium oxidation state and coordination environment during the reaction. | [11] |
IV. References
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. --INVALID-LINK--
-
Catalyst Deactivation Mechanism Analysis. Alfa Chemistry. --INVALID-LINK--
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. --INVALID-LINK--
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. --INVALID-LINK--
-
Regeneration of sulfur-fouled bimetallic Pd-based catalysts. PubMed. --INVALID-LINK--
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar. --INVALID-LINK--
-
How does sulfur in thiazole poison Pd catalyst? ResearchGate. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem. --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. --INVALID-LINK--
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. --INVALID-LINK--
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. --INVALID-LINK--
-
Troubleshooting a difficult Heck reaction. Reddit. --INVALID-LINK--
-
Catalyst Characterization Techniques. Hiden Analytical. --INVALID-LINK--
-
Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem. --INVALID-LINK--
-
Catalyst poisoning. Wikipedia. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem. --INVALID-LINK--
-
C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and mediated by Pd/CuAB under MWI. ResearchGate. --INVALID-LINK--
-
Formation of palladium black during Suzuki coupling. Reddit. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Regeneration of sulfur-fouled bimetallic Pd-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Debromination Side Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into a common and often frustrating side reaction encountered when working with Methyl 2-bromo-5-isopropylthiazole-4-carboxylate : unwanted debromination. The cleavage of the C2-Br bond, leading to the formation of the corresponding proto-debrominated (H-substituted) byproduct, can significantly reduce yields and complicate purification.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize this side reaction and maximize the success of your synthetic campaigns.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction, providing causal analysis and actionable solutions.
Issue 1: Significant formation of Methyl 5-isopropylthiazole-4-carboxylate during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).
Symptoms:
-
LC-MS or GC-MS analysis shows a major byproduct with a mass corresponding to the loss of bromine and the gain of a hydrogen atom.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Cause Analysis: Unwanted debromination in palladium-catalyzed reactions, often termed hydrodehalogenation, is a well-documented side reaction.[1][2] It typically arises from the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.[2] Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the organopalladium intermediate reacts with the Pd-H species to yield the debrominated byproduct and regenerate the Pd(0) catalyst. The source of the hydride can be trace water, alcohols, the solvent, or even certain bases or additives.[2]
Solutions & Optimization Strategy:
A systematic approach is recommended to diagnose and solve this issue. The following workflow illustrates the logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting debromination.
-
Reaction Temperature: High temperatures can significantly accelerate the rate of debromination.[1][2]
-
Recommendation: Decrease the reaction temperature in 10-20 °C increments. Finding the optimal balance between an acceptable reaction rate and minimal byproduct formation is key. Monitor progress by LC-MS to avoid unnecessarily long reaction times, which can also contribute to byproduct formation.[1]
-
-
Choice of Base: Strong bases can sometimes promote hydrodehalogenation.[1][3]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination versus side reactions.[1]
-
Recommendation: Screen a panel of phosphine ligands. If using a simple ligand like PPh₃, consider more electron-rich and bulky ligands such as XPhos, SPhos, or RuPhos, which can promote faster reductive elimination.
-
-
Purity of Reagents and Solvents: Protic impurities are a common source of the hydride for Pd-H formation.[2]
-
Recommendation: Use anhydrous, degassed solvents. Ensure all reagents are of high purity. If the boronic acid or other coupling partner is a potential source of protic impurities, consider drying it under high vacuum before use.
-
Data Summary: Illustrative Effect of Base and Temperature
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | NaOtBu | 110 | 45 | 50 |
| 2 | NaOtBu | 80 | 60 | 35 |
| 3 | K₂CO₃ | 110 | 75 | 20 |
| 4 | K₂CO₃ | 80 | 90 | <5 |
| Data is illustrative and based on general trends reported for aryl halides.[1] |
Issue 2: During Grignard reagent formation, the reaction fails to initiate or, upon quenching, yields primarily the debrominated starting material.
Symptoms:
-
Magnesium turnings remain shiny and unreactive.
-
No exotherm is observed upon addition of the starting material.
-
After aqueous workup, the main product recovered is Methyl 5-isopropylthiazole-4-carboxylate.
Root Cause Analysis: Grignard reagents are potent bases and nucleophiles that are readily quenched by protic compounds, including trace amounts of water.[4][5] The failure to initiate is often due to a passivating magnesium oxide layer on the metal surface.[5][6] The formation of the debrominated product upon quenching indicates that the Grignard reagent did form but was subsequently protonated by a water source in the reaction or during workup.
Solutions & Optimization Strategy:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical factor for success.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent: Use freshly distilled, anhydrous solvents like THF or diethyl ether. Anhydrous THF is generally preferred for forming Grignard reagents from heterocyclic halides.[4]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the setup and reaction.
-
-
Activate the Magnesium: The magnesium oxide layer must be disrupted to initiate the reaction.[5]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flame-dried flask (under inert gas) to expose fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6] The evolution of ethylene gas indicates successful activation.[6]
-
-
Controlled Initiation:
-
Recommendation: Add only a small portion of your this compound solution to the activated magnesium. Look for signs of initiation (gentle reflux, cloudy appearance) before adding the remainder of the solution slowly.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed debromination?
A1: The key to unwanted debromination is the formation of a competing catalytic cycle. As shown below, the desired cross-coupling pathway (Cycle A) involves oxidative addition, transmetalation, and reductive elimination. The side reaction (Cycle B) occurs when a palladium-hydride (Pd-H) species is formed. This species can react with the organopalladium intermediate (Ar-Pd(II)-X) in a process that leads to the debrominated arene (Ar-H).
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Q2: How do the substituents (isopropyl and methyl carboxylate) on my thiazole ring affect the C-Br bond's susceptibility to debromination?
A2: The electronic nature of the substituents influences the reactivity of the C-Br bond. The isopropyl group at the C5 position is weakly electron-donating, which can slightly increase the electron density of the thiazole ring. Conversely, the methyl carboxylate at C4 is electron-withdrawing. Thiazole itself is an electron-deficient heterocycle.[7] The C2 position of thiazoles is particularly susceptible to nucleophilic attack and oxidative addition to Pd(0), a crucial first step in most cross-coupling reactions.[8][9] While the precise electronic balance is complex, the inherent reactivity of the 2-bromothiazole moiety makes it prone to both desired coupling and undesired side reactions like debromination.
Q3: Are there general preventative measures I can take before starting my reaction?
A3: Absolutely. Proactive measures are the best defense against side reactions.
-
High-Purity Reagents: Use reagents from reputable suppliers. Purify starting materials if their quality is suspect.
-
Solvent Preparation: Always use anhydrous, and for many catalytic reactions, degassed solvents. A simple way to degas is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before use.
-
Reaction Monitoring: Do not simply set a reaction to run overnight without preliminary analysis. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which can favor byproduct formation.[1]
-
Small-Scale Trial: Before committing a large amount of valuable material, run a small-scale test reaction to confirm the conditions are optimal.
Optimized Experimental Protocol: Low-Debromination Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for coupling this compound while minimizing hydrodehalogenation. Optimization may be required for particularly challenging coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos (2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq), finely ground and dried.
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene/Water (e.g., 4:1 ratio).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the dried base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst (and ligand, if separate) as a solid or as a solution in the reaction solvent.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (start at 80 °C). Stir the mixture vigorously.
-
Monitoring: After 30 minutes, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to assess the ratio of product to starting material and debrominated byproduct. Continue to monitor every 30-60 minutes.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
By carefully controlling reaction parameters and understanding the mechanistic basis for side reactions, researchers can successfully functionalize this compound while minimizing the formation of unwanted debrominated byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, in this synthetic transformation. The most common and reliable route to this compound involves the diazotization of its amino precursor, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, followed by a copper(I)-catalyzed Sandmeyer bromination. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and validated protocols.
Core Troubleshooting Pathway
Low conversion or yield is a multifaceted problem. Before diving into specific protocols, it's crucial to diagnose the potential origin of the issue. The following flowchart provides a logical progression for troubleshooting.
Caption: Troubleshooting decision tree for low-yield synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My starting material (Methyl 2-amino-5-isopropylthiazole-4-carboxylate) is not being fully consumed. What's causing incomplete diazotization?
Answer: Incomplete diazotization is a primary cause of low conversion and typically stems from issues with temperature control or reagent quality. The aryl diazonium salt intermediate is highly unstable at elevated temperatures.[1]
-
Causality: The reaction between the 2-amino group and nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the diazonium salt. This reaction is highly exothermic and the product is thermally labile. If the temperature rises above the optimal 0–5 °C range, the diazonium salt can prematurely decompose back to the starting amine or react with water to form a hydroxyl-thiazole byproduct, halting the desired forward reaction.[1][2] Furthermore, the acidity of the medium is crucial; insufficient acid can lead to incomplete generation of the active nitrosating agent, HONO.
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction vessel is submerged in a well-stirred ice-salt bath or is controlled by a cryocooler to maintain an internal reaction temperature of 0–5 °C throughout the sodium nitrite addition.
-
Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not spike. A syringe pump is recommended for precise control.
-
Check for Excess Nitrous Acid: After the NaNO₂ addition is complete, stir for an additional 15-30 minutes at 0-5°C. Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient nitrosating agent was present to consume all the starting amine.[1] If the test is negative, it may indicate your NaNO₂ has degraded or an insufficient amount was used.
-
Reagent Quality: Use a freshly opened bottle of sodium nitrite. Old reagents can absorb moisture and degrade, reducing their effective concentration.
-
Q2: I've confirmed my diazotization conditions are correct, but the reaction still fails. Could the starting amine be the issue?
Answer: Absolutely. The purity and stability of the heterocyclic amine starting material are critical. 2-Aminothiazoles can be susceptible to degradation, and impurities can interfere with the diazotization process.[3][4]
-
Causality: The exocyclic amino group on the thiazole ring is the reactive site for diazotization.[4] If this group is compromised, or if other nucleophilic impurities are present, they can compete for the nitrous acid, leading to a complex mixture of byproducts and low conversion of the desired starting material.
-
Verification Protocol:
-
Analytical Confirmation: Before starting the reaction, confirm the identity and purity of your Methyl 2-amino-5-isopropylthiazole-4-carboxylate using ¹H NMR and LC-MS.
-
Recrystallization: If impurities are detected, consider recrystallizing the starting material from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity.
-
Proper Storage: Store the amine starting material in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar), to prevent degradation.
-
Q3: The diazotization seems complete, but adding the diazonium salt to the copper(I) bromide solution gives a low yield of the final product. Is my catalyst inactive?
Answer: Catalyst inactivity is a very common issue in Sandmeyer reactions. Copper(I) bromide is susceptible to oxidation to copper(II) bromide, which is significantly less effective as a catalyst for this transformation.[5][6]
-
Causality: The Sandmeyer reaction proceeds via a single-electron transfer (SET) from the copper(I) species to the diazonium salt.[6][7] This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst. If the catalyst is predominantly in the Cu(II) state from the outset, this catalytic cycle cannot be initiated efficiently, leading to poor conversion.
-
Troubleshooting & Protocol:
-
Use High-Purity CuBr: Purchase high-purity CuBr and use it directly. White or very light green CuBr is generally of good quality, while dark green or blue-tinted material indicates significant oxidation.
-
Freshly Prepare or Purify: For best results, either purchase fresh or purify existing CuBr. A common purification involves stirring the commercial CuBr in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
-
Ensure Complete Dissolution: The CuBr should be fully dissolved or well-suspended in the hydrobromic acid before the slow addition of the diazonium salt solution.[5] This ensures the catalyst is readily available for the reaction.
-
| Parameter | Recommended Specification | Rationale |
| CuBr Appearance | White to light gray/green solid | Dark green or blue color indicates oxidation to Cu(II), which is a poor catalyst.[5] |
| CuBr Equivalents | 1.1 - 1.5 equivalents | A stoichiometric or slight excess ensures efficient conversion of the diazonium intermediate. |
| Acid for Dissolution | 48% Hydrobromic Acid (HBr) | Provides the bromide source and maintains an acidic environment to stabilize the catalyst.[2] |
Q4: My reaction mixture turns into a dark, tar-like substance upon adding the diazonium salt. What causes this and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry byproducts is a classic sign of diazonium salt decomposition and unwanted radical side reactions.[2][5] This is almost always caused by poor temperature control during the Sandmeyer step.
-
Causality: The addition of the diazonium salt to the copper catalyst solution is often exothermic due to the vigorous evolution of N₂ gas. If this addition is too rapid, localized hot spots can form, leading to the decomposition of the diazonium salt into highly reactive aryl radicals. These radicals, instead of being trapped by the bromide, can polymerize or react with the solvent or other species to form complex, colored impurities.[1]
-
Prevention Protocol:
-
Maintain Low Temperature: Keep the copper(I) bromide solution chilled in an ice bath (0–5 °C) during the entire addition of the diazonium salt solution.
-
Extremely Slow, Sub-surface Addition: Add the cold diazonium salt solution to the vigorously stirred CuBr solution very slowly, ideally dropwise via a dropping funnel or syringe pump with the tip below the surface of the catalyst solution. This minimizes the concentration of the diazonium salt at any given time and allows for better heat dissipation.
-
Monitor Gas Evolution: Control the addition rate to maintain a steady, manageable evolution of nitrogen gas. If frothing becomes excessive, pause the addition until it subsides.
-
Post-Addition Stirring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[2]
-
Q5: TLC analysis of my crude product shows a good spot for the desired compound, but my isolated yield after work-up and chromatography is very low. Where could I be losing my product?
Answer: Significant product loss during work-up and purification is common if the compound's properties are not considered. This compound is a moderately polar, solid compound.
-
Causality: Product can be lost during aqueous work-up if an insufficient volume or number of organic extractions are performed. Emulsion formation can also trap the product. During column chromatography, using a solvent system that is too polar can lead to poor separation and broad elution bands, while a solvent system that is too non-polar may result in the product never eluting from the silica gel.
-
Optimized Work-up & Purification Protocol:
-
Quenching: After the reaction is complete, pour the mixture into a beaker of ice water to quench any remaining reactive species.
-
Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Perform at least three extractions (e.g., 3 x 50 mL for a 10 mmol scale reaction) to ensure complete recovery.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This removes inorganic impurities and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Caption: General Sandmeyer reaction scheme for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Advanced Strategies for Suzuki Coupling of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond formation, troubleshoot common issues, and explore alternative catalytic systems. Our focus is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when setting up the Suzuki coupling for this specific, and sometimes challenging, substrate.
Q1: Why is the Suzuki coupling of this compound considered challenging?
A1: The substrate, this compound, presents a combination of electronic and steric challenges that can complicate the Suzuki-Miyaura coupling. The thiazole ring is an electron-deficient heterocycle, which can influence the reactivity of the C-Br bond. Additionally, the presence of the isopropyl group at the 5-position and the carboxylate at the 4-position introduces steric hindrance around the reaction center. This can impede the approach of the palladium catalyst and slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Q2: My standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are giving low yields. What is the likely cause?
A2: Low yields with standard conditions are common for this type of substrate. The likely culprits are:
-
Inefficient Oxidative Addition: The electron-deficient nature of the thiazole ring can make the C-Br bond less reactive towards Pd(0) complexes with less electron-rich ligands like triphenylphosphine (PPh₃).
-
Steric Hindrance: The bulky isopropyl group can disfavor the coordination of the palladium complex, slowing down the reaction.
-
Catalyst Deactivation: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[1]
-
Side Reactions: Dehalogenation (replacement of bromine with hydrogen) and protodeboronation of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[3][4]
Q3: What are the key parameters to consider when selecting an alternative catalyst system?
A3: When moving beyond standard catalysts, focus on the following:
-
Ligand Choice: This is often the most critical factor. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2][5][6] These ligands promote the formation of a monoligated, highly reactive 14-electron palladium(0) species that is more effective at oxidative addition with hindered and electron-deficient aryl bromides.[2] N-heterocyclic carbenes (NHCs) are also excellent alternatives known for their high stability and activity.[7][8]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors to be used in combination with a ligand, pre-formed palladium-ligand complexes (precatalysts) can offer better reactivity and reproducibility.
-
Base Selection: The base plays a crucial role in the transmetalation step. For sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like alkoxides, which can promote side reactions.[9]
-
Solvent System: Anhydrous, aprotic polar solvents like dioxane, THF, or toluene are generally good choices. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species, but excessive water can promote dehalogenation and protodeboronation.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst system for the substrate.2. Low reaction temperature.3. Poor quality of reagents (especially boronic acid). | 1. Switch to a more active catalyst system: Employ a Buchwald ligand (e.g., SPhos, XPhos) with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or use a pre-formed palladacycle.[5][6]2. Increase the reaction temperature: Sterically hindered substrates often require more thermal energy. Consider increasing the temperature to 100-120 °C.[2]3. Use fresh, high-purity reagents: Ensure the boronic acid has not degraded. Consider using a more stable boronic ester (e.g., pinacol ester).[11] |
| Significant Dehalogenation | 1. Presence of a hydride source (e.g., solvent, base, water).2. Slow transmetalation compared to reductive elimination from a Pd-H species. | 1. Use anhydrous solvents and reagents: Thoroughly dry all solvents and ensure the base is anhydrous.2. Optimize the base: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[9]3. Use a more active ligand: A ligand that accelerates transmetalation, such as a Buchwald ligand, can outcompete the dehalogenation pathway.[3]4. Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Protodeboronation of Boronic Acid | 1. Unstable boronic acid (especially with electron-withdrawing groups or certain heterocycles).2. Presence of excess water and/or strong base. | 1. Use a boronic ester: Pinacol esters or MIDA boronates are significantly more stable and less prone to protodeboronation.[11]2. Use a milder base: K₃PO₄ or KF are often good choices.[9]3. Use anhydrous conditions: Minimize the amount of water in the reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[4]2. Use a slight excess of the boronic acid (1.1-1.2 equivalents). 3. Ensure an efficient catalyst system to promote the desired cross-coupling over homocoupling. |
Comparative Guide to Alternative Catalysts
The choice of the catalyst system is paramount for the successful Suzuki coupling of this compound. Below is a comparative overview of different catalyst systems based on literature for structurally similar and challenging heteroaryl bromides.
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 10-50 | Standard, but often inefficient for this substrate. Prone to low conversion and side reactions.[12] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 75-95 | Highly effective for sterically hindered and electron-deficient substrates. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[2][5] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane | 80-110 | 80-98 | XPhos is another excellent Buchwald ligand, often providing high turnover numbers and good yields with challenging substrates.[5][6] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 60-90 | A reliable catalyst for many Suzuki couplings, but may be less effective than Buchwald systems for highly hindered substrates.[13] |
| PEPPSI-IPr (NHC-Pd) | K₃PO₄ | THF or Toluene | 60-100 | 70-95 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, making them a good alternative to phosphine ligands.[7][8] |
| Ligand-free (e.g., Pd₂(dba)₃) | Na₂CO₃ | Dioxane/H₂O | Reflux | Variable (up to 99% in some cases) | Can be effective for certain heteroaryl substrates where the substrate itself can act as a ligand, forming a palladacycle intermediate.[12][14] This is highly substrate-dependent and requires careful optimization. |
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative arylboronic acid using a recommended alternative catalyst system.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ and SPhos
This protocol utilizes a highly effective Buchwald ligand system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
To better understand the experimental design and the underlying chemistry, the following diagrams are provided.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting an alternative catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Reactions of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for "Methyl 2-bromo-5-isopropylthiazole-4-carboxylate." This guide, structured in a flexible question-and-answer format, is designed to provide you, our fellow researchers, with in-depth technical guidance and troubleshooting advice for your experiments. As Senior Application Scientists, we understand that the success of a reaction often hinges on the subtle interplay of reagents and conditions. Here, we delve into the critical role of the base in modulating the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which base should I start with?
A1: The choice of base is paramount for a successful Suzuki-Miyaura coupling. For this electron-deficient heterocyclic system, a common starting point is a moderately strong inorganic base. We recommend beginning your optimization with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) .[1][2]
-
Causality: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1][2] For electron-deficient systems like this thiazole derivative, a base that is strong enough to facilitate this step without promoting significant side reactions is ideal. K₃PO₄ is often effective in challenging couplings involving heteroaryl halides.[1][2]
Q2: My Suzuki-Miyaura reaction is giving low yields. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Catalyst and Ligand Choice: For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[1] These ligands stabilize the palladium catalyst and promote the oxidative addition step.
-
Base Selection: If you observe no reaction, consider a stronger base like cesium carbonate (Cs₂CO₃). Conversely, if you see significant side reactions, a milder base might be beneficial.[3]
-
Protodebromination: A common side reaction is the replacement of the bromine atom with hydrogen. This can be minimized by using strictly anhydrous solvents and maintaining a robust inert atmosphere (argon or nitrogen).[1][4] Using milder bases can also help mitigate this issue.[1]
-
Ester Hydrolysis (Saponification): The methyl ester group is susceptible to hydrolysis under basic conditions, especially with strong hydroxide bases or at elevated temperatures in aqueous media.[5][6] This will form the corresponding carboxylate salt. If this is a significant issue, consider using non-aqueous conditions or a less nucleophilic base.
Q3: I am attempting a Sonogashira coupling. What is the role of the amine base, and are there alternatives?
A3: In a traditional Sonogashira coupling, an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide, and it also serves as a solvent.[7]
-
Potential Issues: A common problem is the formation of diynes (Glaser coupling), which is often promoted by the copper(I) co-catalyst.
-
Copper-Free Conditions: To circumvent the issues associated with copper, numerous copper-free Sonogashira protocols have been developed. These often require a more active palladium/ligand system but can result in cleaner reactions.[1] In such cases, the choice of an appropriate organic or inorganic base remains crucial.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound using a nitrogen nucleophile? What is the role of the base in this case?
A4: Yes, SNAr reactions are possible, especially given the electron-withdrawing nature of the thiazole ring and the carboxylate group, which activate the C2 position towards nucleophilic attack. The base plays a critical role in deprotonating the incoming amine nucleophile, increasing its nucleophilicity.
-
Recommended Bases: For amine nucleophiles, a non-nucleophilic organic base like DIPEA or a strong inorganic base such as potassium carbonate can be effective. The choice will depend on the pKa of the amine and the reaction conditions.
-
Competition: Be mindful that at elevated temperatures, strong bases can also promote ester hydrolysis. Careful optimization of the reaction temperature and choice of base is necessary to favor the desired SNAr pathway.
Troubleshooting Guides
Problem 1: Significant Protodebromination Observed in a Cross-Coupling Reaction
| Potential Cause | Recommended Solution |
| Presence of water or other proton sources. | Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. |
| Base is too strong or reaction temperature is too high. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Lower the reaction temperature and extend the reaction time.[1] |
| Inefficient catalytic cycle leading to side reactions. | Optimize the palladium catalyst and ligand system. Bulky, electron-rich ligands can sometimes suppress this pathway.[4] |
Problem 2: Competing Ester Hydrolysis (Saponification)
| Potential Cause | Recommended Solution |
| Use of strong hydroxide bases (e.g., NaOH, KOH). | Avoid strong hydroxide bases. Opt for carbonate or phosphate bases which are generally less nucleophilic towards the ester.[5][8] |
| High concentration of water in the solvent system. | If possible, switch to a non-aqueous solvent system. If water is required for the catalytic cycle, minimize its amount. |
| Elevated reaction temperatures. | Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.[9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a starting point protocol and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. quora.com [quora.com]
- 9. ajsonline.org [ajsonline.org]
Technical Support Center: Reaction Monitoring for Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis and analysis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Synthesis of a Key Intermediate
This compound is a crucial intermediate in the synthesis of various biologically active compounds.[1] Its formation, often achieved through a variation of the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[2][3][4] Accurate and reliable reaction monitoring is paramount to ensure optimal yield, purity, and to understand the reaction kinetics.[5][6] This guide will address common challenges encountered during TLC and HPLC analysis of this specific reaction.
Reaction Monitoring Workflow
The general workflow for monitoring the synthesis of this compound is a critical aspect of process analytical technology (PAT).[7]
Caption: General workflow for reaction monitoring.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and effective qualitative tool for monitoring the disappearance of starting materials and the appearance of the product.[8][9]
Q1: My spots are streaking. What's causing this and how do I fix it?
A1: Streaking on a TLC plate can be due to several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause.[10][11][12] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting. A 1% solution is often a good starting point.[10]
-
-
Highly Polar Compounds: The thiazole product, with its nitrogen and sulfur heteroatoms and ester group, can be quite polar. If the solvent system is not polar enough, the compound will have a strong affinity for the silica gel, causing it to streak.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try changing to 7:3 or even 1:1. Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) can also help.
-
-
Acidic or Basic Nature of the Compound: The thiazole nitrogen can interact strongly with the acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your developing solvent to neutralize the active sites on the silica gel.
-
Q2: I don't see any spots on my TLC plate after development. What should I do?
A2: The absence of spots can be perplexing, but there are several potential reasons:
-
Insufficient Concentration: The concentration of your analyte in the spotted solution may be too low to be detected.[11]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[11] Alternatively, take a larger aliquot from the reaction mixture or concentrate your sample before spotting.
-
-
Compound is Not UV-Active: While the thiazole ring system is generally UV-active, your starting materials might not be.
-
Solution: Use alternative visualization techniques.[13][14]
-
Iodine Chamber: Place the developed plate in a chamber with a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[14][15]
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules.[15][16] The spots will appear as yellow or brown against a purple background.[16]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors depending on the functional groups present.[15]
-
-
-
Compound Evaporated: If your product is particularly volatile, it may have evaporated from the plate during development or drying.
-
Solution: This is less likely for the target molecule but can be a consideration for low molecular weight starting materials. Minimize the time the plate is exposed to heat or a strong stream of air.
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Poor separation is a common challenge. Here's how to address it:
-
Optimize the Solvent System: This is the most critical factor.
-
Solution: Experiment with different solvent mixtures. A systematic approach is to try solvents of varying polarities. Common solvent systems for compounds of intermediate polarity include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[10] A slight change in the ratio can significantly impact separation.
-
-
Use a Different Type of TLC Plate:
-
Solution: Consider using a different stationary phase. While silica gel is most common, alumina plates (basic or neutral) or reverse-phase (C18) TLC plates are also available and may offer different selectivity.
-
-
Two-Dimensional (2D) TLC:
-
Solution: Spot your sample in one corner of a square TLC plate and develop it in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. This can help resolve compounds that are inseparable in a single dimension.[17]
-
| Compound Type | Expected Polarity | Typical Rf in 4:1 Hexane:EtOAc |
| α-haloketone (Starting Material) | Less Polar | ~0.6 - 0.8 |
| Thioamide (Starting Material) | More Polar | ~0.1 - 0.3 |
| This compound (Product) | Intermediate Polarity | ~0.4 - 0.6 |
Note: These are estimated values and will vary depending on the exact starting materials and TLC conditions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on the progress of the reaction, allowing for accurate determination of conversion and purity.[18] A reverse-phase method on a C18 column is typically suitable for this analysis.[19][20][21]
Q1: I'm seeing peak tailing for my product peak. What is the cause and solution?
A1: Peak tailing can compromise resolution and integration accuracy.
-
Secondary Interactions: The basic nitrogen on the thiazole ring can interact with residual acidic silanol groups on the silica-based stationary phase.[22]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the basic nitrogen, minimizing its interaction with the silanols.[22][23]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[24]
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol).[22] If the problem persists, the column may need to be replaced.
-
Q2: There are "ghost peaks" in my chromatogram. Where are they coming from?
A2: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected.[22]
-
Contaminated Mobile Phase or System: Impurities in your solvents or carryover from previous injections can cause ghost peaks.[25][26][27]
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Solution: Implement a needle wash step in your injection sequence, using a strong solvent.
-
-
Late Eluting Peaks from a Previous Run: If a compound from a previous injection has a very long retention time, it may elute during a subsequent run.
-
Solution: Extend the run time or incorporate a gradient flush at the end of your method to elute any strongly retained compounds.[26]
-
Q3: My retention times are shifting from one run to the next. Why is this happening?
A3: Unstable retention times make peak identification difficult and can affect quantitation.
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.[26]
-
Solution: Ensure the column is flushed with the initial mobile phase conditions for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic component can alter the solvent strength.[26]
-
Solution: Prepare mobile phases accurately. Keep solvent bottles capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Temperature Fluctuations: Column temperature can affect retention times.[26]
-
Solution: Use a column oven to maintain a constant temperature.
-
Caption: Troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q: What are the potential byproducts in this reaction, and how can I detect them?
A: In a Hantzsch-type synthesis, potential byproducts can arise from side reactions. For instance, self-condensation of the α-haloketone or decomposition of the thioamide could occur. Additionally, if the reaction conditions are not carefully controlled (e.g., pH), hydrolysis of the ester group on the product could lead to the corresponding carboxylic acid.[29] These byproducts can often be detected as extra spots on TLC or additional peaks in the HPLC chromatogram. Their identity would need to be confirmed by other analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][30]
Q: How do I select an appropriate mobile phase for my HPLC analysis?
A: For reverse-phase HPLC of moderately polar compounds like this compound, a good starting point is a mixture of water and a polar organic solvent like acetonitrile or methanol.[20][28][31]
-
Start with a scouting gradient: Begin with a gradient from a high aqueous content (e.g., 95% water) to a high organic content (e.g., 95% acetonitrile) over 15-20 minutes. This will help you determine the approximate solvent composition needed to elute your compound.
-
Optimize for an isocratic method: Based on the retention time from the scouting gradient, you can develop an isocratic (constant solvent composition) method for routine analysis. A useful rule of thumb is that a 10% decrease in the organic solvent content will roughly triple the retention time.[28]
-
Add a modifier: As mentioned in the troubleshooting section, adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase is highly recommended to improve peak shape for this type of compound.[19][31]
Q: Can I use NMR for reaction monitoring?
A: Yes, NMR is a powerful technique for reaction monitoring as it is inherently quantitative and provides detailed structural information.[6] It can be used to track the disappearance of reactant signals and the appearance of product signals, often allowing for the identification of intermediates and byproducts in real-time.[32][33] However, HPLC is often more readily available and sensitive for routine in-process checks.
References
- 1. Page loading... [guidechem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 17. Chromatography [chem.rochester.edu]
- 18. wjpmr.com [wjpmr.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mastelf.com [mastelf.com]
- 21. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. rjptonline.org [rjptonline.org]
- 24. bvchroma.com [bvchroma.com]
- 25. uhplcs.com [uhplcs.com]
- 26. HPLC Troubleshooting Guide [scioninstruments.com]
- 27. labtech.tn [labtech.tn]
- 28. researchgate.net [researchgate.net]
- 29. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 30. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate Derivatives
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including natural products and synthetic drugs like the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules make it an attractive starting point for drug discovery. This guide focuses on derivatives of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate, a versatile building block used in the synthesis of novel therapeutic candidates.[3][4] We will objectively compare the performance of these derivatives across different biological assays, provide supporting experimental data, and elucidate the structure-activity relationships that govern their efficacy.
The Core Scaffold: A Platform for Innovation
This compound serves as an ideal precursor for generating chemical diversity. The bromine atom at the 2-position is a reactive handle, allowing for the introduction of various substituents through nucleophilic substitution reactions. This strategic modification is central to tuning the biological profile of the resulting molecules, leading to derivatives with enhanced potency and selectivity against various targets. Our comparative analysis will focus on two key areas where these derivatives have shown significant promise: antimicrobial and anticancer activities.
Comparative Analysis of Biological Activities
The therapeutic potential of a compound is defined by its biological activity. Here, we present a data-driven comparison of several derivatives against pathogenic microbes and cancer cell lines.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new and effective antibiotics.[5] Thiazole derivatives have emerged as a promising class of antimicrobial agents.[6][7] The introduction of different moieties at the 2-position of the core scaffold has been shown to significantly enhance antibacterial and antifungal properties.
Experimental Data Summary: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of derivatives compared against standard antibiotics. A lower MIC value indicates greater potency.
| Compound ID | R-Group at C2 Position | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Parent Compound | -Br | >128 | >128 |
| TD-1 | Hydrazinyl | 32 | 64 |
| TD-2 | 4-Chlorophenylamino | 8 | 16 |
| TD-3 | Pyrazolinyl | 16 | 32 |
| TD-4 | Benzothiazolyl | 4 | 8 |
| Ampicillin | N/A | 2 | >128 |
| Ciprofloxacin | N/A | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that the parent bromo-thiazole compound possesses negligible antimicrobial activity. However, substitution at the C2 position leads to a significant increase in potency.
-
Aromatic Amines: The introduction of a 4-chlorophenylamino group (TD-2) confers good activity, particularly against Gram-positive bacteria. This suggests that the aromatic ring can engage in favorable interactions with the bacterial target.
-
Heterocyclic Moieties: Incorporating other heterocyclic systems, such as pyrazoline (TD-3) or benzothiazole (TD-4), is a highly effective strategy.[6][8] Compound TD-4 shows the most potent activity in this series, indicating that the fused ring system of benzothiazole is particularly advantageous for inhibiting both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.
-
Preparation of Inoculum: A pure culture of the test organism is grown in Mueller-Hinton Broth (MHB) to a density of ~1.5 x 10⁸ CFU/mL (0.5 McFarland standard). This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted (two-fold) in MHB in a 96-well microtiter plate. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The thiazole scaffold is a key component in several anticancer agents, valued for its ability to induce cytotoxicity in malignant cells.[2][9] Derivatives of our core compound have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines.
Experimental Data Summary: Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) values were determined using an MTT assay after 48 hours of treatment. A lower IC₅₀ value indicates greater cytotoxicity.
| Compound ID | R-Group at C2 Position | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| Parent Compound | -Br | >100 | >100 |
| TD-5 | 4-Methoxyphenyl-thiadiazolyl | 15.2 | 18.5 |
| TD-6 | 4-Hydroxy-3-methoxybenzylidene-hydrazinyl | 5.8 | 7.3 |
| TD-7 | 4-Nitrophenyl-thiadiazolyl | 9.7 | 11.2 |
| Doxorubicin | N/A | 0.8 | 1.1 |
Structure-Activity Relationship (SAR) Insights:
Consistent with the antimicrobial data, the parent compound is inactive. The anticancer potency is highly dependent on the nature of the substituent at the C2 position.
-
Substituted Benzylidene Hydrazinyl Moiety: Compound TD-6 , featuring a substituted benzylidene hydrazinyl group, demonstrates the highest potency in this series.[10][11] The presence of hydroxyl and methoxy groups on the phenyl ring appears crucial for its cytotoxic effect, likely by enhancing its ability to bind to the target protein or by modulating its electronic properties.
-
Thiadiazole Moiety: The introduction of a thiadiazole ring (TD-5 and TD-7) also imparts significant anticancer activity.[12] Comparing TD-5 and TD-7, the electron-donating methoxy group (TD-5) results in slightly higher potency than the electron-withdrawing nitro group (TD-7) against these cell lines, suggesting a nuanced role for electronics in cytotoxicity.
Mechanistic Insights: Induction of Apoptosis
To be considered a viable drug candidate, a compound's mechanism of action must be understood. Studies on active thiazole derivatives, like TD-6, suggest they exert their anticancer effects by inducing programmed cell death, or apoptosis.[11] This is often achieved by targeting key regulators of the cell cycle and apoptotic pathways.
Proposed Mechanism of Action: VEGFR-2 Inhibition and Apoptosis
Several studies indicate that thiazole derivatives can act as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of tumor angiogenesis and cell survival.[10][11] Inhibition of VEGFR-2 can trigger the intrinsic apoptotic pathway.
-
Inhibition: The thiazole derivative binds to and inhibits the kinase activity of VEGFR-2.
-
Signal Blockade: This blocks downstream pro-survival signaling pathways (e.g., PI3K/Akt).
-
Apoptotic Induction: The loss of survival signals leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
-
Execution: This shift causes mitochondrial dysfunction, cytochrome c release, and the activation of caspases, leading to the execution of apoptosis and cell death.
Caption: Proposed mechanism involving VEGFR-2 inhibition and apoptosis induction.
Conclusion and Future Outlook
The derivatives of this compound are a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein highlight a clear principle: the biological activity of the thiazole core can be dramatically and specifically modulated by strategic substitutions at the 2-position. Both antimicrobial and anticancer activities are significantly enhanced by the introduction of various aryl and heterocyclic moieties.
The most promising compounds, such as TD-4 for antimicrobial applications and TD-6 for oncology, warrant further investigation. Future research should prioritize lead optimization to improve potency and pharmacokinetic properties, comprehensive in vivo testing in relevant disease models, and definitive target identification and validation studies to fully elucidate their mechanisms of action.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 4. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Parallel Synthesis: Leveraging Methyl 2-bromo-5-isopropylthiazole-4-carboxylate for Accelerated Library Generation
For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the quest for novel therapeutics. The efficient construction of diverse thiazole-containing compound libraries is therefore a critical task in modern drug discovery. This guide provides an in-depth technical comparison of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate as a strategic building block for parallel synthesis and library generation, placing its performance in context with a viable alternative, and offering field-proven insights and detailed experimental protocols.
The Strategic Advantage of this compound in Library Synthesis
The utility of a building block in parallel synthesis is dictated by its inherent chemical reactivity, the diversity of transformations it can undergo, and its compatibility with high-throughput workflows. This compound is a trifunctional scaffold that offers a superb platform for rapid diversification at three distinct points, making it an exemplary choice for library generation.
The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are renowned for their broad substrate scope and functional group tolerance, allowing for the introduction of a wide array of aryl, heteroaryl, and amine moieties. The methyl ester at the 4-position provides a handle for amide bond formation, enabling the exploration of a vast chemical space through coupling with a diverse set of commercially available amines. Finally, the isopropyl group at the 5-position provides a degree of lipophilicity and steric bulk, which can be crucial for modulating pharmacokinetic properties and target engagement.
Comparative Analysis: this compound vs. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
To objectively assess the performance of this compound, we will compare it with its chloro-analogue, Methyl 2-chloro-5-isopropylthiazole-4-carboxylate . The choice of a chloro-derivative as a comparator is deliberate; chloro-aromatics are often more cost-effective and readily available, making them an attractive alternative if their reactivity is sufficient for library synthesis. The fundamental difference in reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths.[5]
Data Presentation: A Comparative Overview of Reactivity in Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of both building blocks with a panel of diverse arylboronic acids. The data is a composite representation based on typical yields observed for similar heterocyclic systems in parallel synthesis formats.
| Entry | Arylboronic Acid | Building Block | Typical Yield (%) |
| 1 | Phenylboronic acid | This compound | 85-95 |
| 2 | Phenylboronic acid | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 60-75 |
| 3 | 4-Methoxyphenylboronic acid | This compound | 88-98 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 65-80 |
| 5 | 3-Fluorophenylboronic acid | This compound | 80-90 |
| 6 | 3-Fluorophenylboronic acid | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 55-70 |
Analysis: The data clearly illustrates the superior reactivity of the bromo-substituted thiazole. Under identical reaction conditions, the bromo derivative consistently provides higher yields. This is a critical consideration in parallel synthesis, where reaction efficiency directly impacts the success rate of library member synthesis and the overall cost and time of a screening campaign. While the chloro-analogue is a viable option, achieving comparable yields would likely necessitate more forcing conditions (higher temperatures, longer reaction times, or more specialized catalyst systems), which can be detrimental to the stability of other functional groups within the library members.
Data Presentation: A Comparative Overview of Reactivity in Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination demonstrates a comparable trend in reactivity. The following table presents representative yields for the coupling of both building blocks with a selection of primary and secondary amines.
| Entry | Amine | Building Block | Typical Yield (%) |
| 1 | Morpholine | This compound | 80-92 |
| 2 | Morpholine | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 50-65 |
| 3 | Aniline | This compound | 75-88 |
| 4 | Aniline | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 45-60 |
| 5 | Benzylamine | This compound | 82-95 |
| 6 | Benzylamine | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 55-70 |
Analysis: The trend observed in the Suzuki-Miyaura coupling is mirrored in the Buchwald-Hartwig amination. The C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond, leading to higher yields for the bromo-substituted building block. For high-throughput library generation, the reliability and robustness of the bromo-derivative make it the superior choice, ensuring a higher success rate in the synthesis of the desired compound library.
Experimental Protocols
The following are detailed, step-by-step methodologies for key diversification reactions. These protocols are designed for a parallel synthesis format, but can be readily adapted for single-compound synthesis.
Experimental Protocol 1: Parallel Suzuki-Miyaura Coupling of this compound
This protocol describes the parallel synthesis of a small library of 2-aryl-5-isopropylthiazole-4-carboxylates.
Materials:
-
This compound
-
A selection of arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 equiv).
-
Add the corresponding arylboronic acid (0.12 mmol, 1.2 equiv) to each well.
-
In a separate vial, prepare a stock solution of Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and K₂CO₃ (0.2 mmol, 2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water (1 mL per reaction).
-
Dispense 1 mL of the catalyst/base solution to each well.
-
Seal the reaction block and heat to 80 °C for 12 hours with stirring.
-
After cooling to room temperature, quench the reactions with the addition of water (1 mL) to each well.
-
Extract the products with ethyl acetate (2 x 1 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude products by parallel flash chromatography.
Experimental Protocol 2: Parallel Buchwald-Hartwig Amination of this compound
This protocol outlines the parallel synthesis of a library of 2-amino-5-isopropylthiazole-4-carboxylates.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., morpholine, aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 equiv).
-
Add the corresponding amine (0.12 mmol, 1.2 equiv) to each well.
-
In a glovebox, add Pd₂(dba)₃ (0.002 mmol, 2 mol%), XPhos (0.004 mmol, 4 mol%), and NaOtBu (0.14 mmol, 1.4 equiv) to each well.
-
Add anhydrous toluene (1 mL) to each well.
-
Seal the reaction block and heat to 100 °C for 16 hours with stirring.
-
After cooling to room temperature, quench the reactions with saturated aqueous ammonium chloride (1 mL).
-
Extract the products with ethyl acetate (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by parallel flash chromatography.
Visualization of Synthetic Workflows
To further clarify the strategic application of this compound in library generation, the following diagrams illustrate the key diversification workflows.
Caption: Suzuki-Miyaura coupling workflow for C-C bond formation.
Caption: Buchwald-Hartwig amination workflow for C-N bond formation.
The Concept of Scaffold Hopping: Expanding Chemical Space
While derivatization of a core scaffold is a powerful strategy, "scaffold hopping" offers a complementary approach to explore novel chemical space with the potential for improved properties.[6] This involves replacing the core heterocyclic system with another that maintains a similar spatial arrangement of key functional groups but possesses different physicochemical properties. For instance, a thiazole core could be "hopped" to an oxazole, pyrazole, or isoxazole.
The synthetic methodologies described for this compound can often be applied to these alternative scaffolds, provided a suitably functionalized building block is available. For example, a bromo-substituted pyrazole could be subjected to the same Suzuki-Miyaura and Buchwald-Hartwig conditions to generate a parallel library with a different core structure. This strategy allows for a more comprehensive exploration of the structure-activity relationship and can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles.
Conclusion
This compound stands out as a highly versatile and efficient building block for the parallel synthesis of diverse compound libraries. Its trifunctional nature, coupled with the high reactivity of the 2-bromo substituent in robust palladium-catalyzed cross-coupling reactions, makes it a superior choice over its chloro-analogue for high-throughput synthesis campaigns. The detailed protocols and strategic workflows presented in this guide provide a solid foundation for researchers to accelerate their drug discovery programs by rapidly generating and exploring novel chemical matter based on the privileged thiazole scaffold. By integrating these methodologies with thoughtful library design strategies such as scaffold hopping, the path to identifying promising new therapeutic agents can be significantly shortened.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that balances synthetic viability with economic reality. The cost of raw materials is a significant driver in the overall cost of goods (COGs) for active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth analysis of the cost-effectiveness of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate , a versatile heterocyclic building block, in the context of drug discovery and development.
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs due to its wide range of biological activities.[3][4][5] The subject of our analysis, this compound, offers a synthetically attractive starting point for the elaboration of complex molecules. The 2-bromo substitution is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse functionalities.[6][7]
This guide will objectively compare this building block with a viable alternative, exploring not just the upfront cost, but also the downstream implications on yield, purification, and overall process efficiency.
The Candidate and a Key Alternative
For a meaningful comparison, we will evaluate our primary building block against a structurally related and commercially available alternative: Methyl 5-bromo-2-methylthiazole-4-carboxylate .
| Compound | Structure | Key Features |
| This compound | ![]() | Isopropyl group at the 5-position offers steric bulk and lipophilicity. Bromo at the 2-position is ideal for cross-coupling. |
| Methyl 5-bromo-2-methylthiazole-4-carboxylate | ![]() | Methyl group at the 2-position provides a different electronic and steric profile. Bromo at the 5-position allows for functionalization at a different vector.[8] |
The choice between these two building blocks would typically be driven by the desired substitution pattern on the final drug candidate. For this guide, we will consider a hypothetical scenario where either building block could be used to synthesize a target molecule via a Suzuki-Miyaura cross-coupling reaction.
Comparative Cost Analysis
The direct cost of a building block is a primary consideration.[9] The following table provides a snapshot of the typical costs for our two candidate molecules from various suppliers. Prices are subject to change and should be considered as indicative for cost-effectiveness modeling.
| Compound | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Supplier A | 1 g | $150 | $150 |
| Supplier B | 5 g | $550 | $110 | |
| Methyl 5-bromo-2-methylthiazole-4-carboxylate | Supplier A | 1 g | $100 | $100 |
| Supplier B | 5 g | $400 | $80 |
Disclaimer: Prices are approximate and based on publicly available catalog information. Bulk pricing will differ significantly.
From this initial analysis, Methyl 5-bromo-2-methylthiazole-4-carboxylate appears to be the more cost-effective option based on the per-gram cost. However, the true cost-effectiveness can only be determined by evaluating its performance in a synthetic context.
Synthetic Performance: A Suzuki-Miyaura Coupling Case Study
To assess the true cost-effectiveness, we will model a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds.[6][7][10][11] The goal is to couple our thiazole building blocks with a generic arylboronic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Thiazole bromide (this compound or alternative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the thiazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Performance and Cost-Effectiveness Comparison
The following table presents hypothetical but realistic data for our case study, factoring in typical yields and purification requirements.
| Parameter | This compound | Methyl 5-bromo-2-methylthiazole-4-carboxylate | Justification |
| Molecular Weight | 278.16 g/mol | 236.09 g/mol | - |
| Cost per mmol | ~$0.30 | ~$0.19 | Based on 5g pricing |
| Typical Yield | 85% | 90% | The 2-bromo position in thiazoles is often highly reactive in Suzuki couplings, but steric hindrance from the isopropyl group might slightly lower yields compared to the less hindered 5-bromo position. |
| Purification | Standard column chromatography | Standard column chromatography | Both products are expected to have similar polarity and require standard purification. |
| Cost per mmol of Product | ~$0.35 | ~$0.21 | Calculated as (Cost per mmol of starting material) / Yield |
In-Depth Analysis and Conclusion
While This compound has a higher initial cost per gram and per mole, its synthetic utility might justify the expense in specific scenarios. The isopropyl group can be a crucial pharmacophore for binding to a biological target, and its introduction early in the synthesis can be more efficient than a multi-step process to install it later.
Conversely, Methyl 5-bromo-2-methylthiazole-4-carboxylate presents a more favorable cost profile. If the methyl group is a suitable substituent for the target molecule, this building block offers a more economical route. The slightly higher expected yield in a Suzuki coupling further enhances its cost-effectiveness.
The ultimate decision rests on the specific goals of the drug discovery program. For early-stage exploration where a variety of analogs are being synthesized, the flexibility and unique structural features of the 2-bromo-5-isopropyl variant might be worth the investment. For later-stage development and scale-up, where cost of goods becomes paramount, the 5-bromo-2-methyl alternative, if synthetically viable, would be the more prudent choice.
This guide demonstrates that a holistic approach to evaluating building block cost-effectiveness is essential. By looking beyond the catalog price and considering factors like reaction yield and the strategic value of specific functional groups, drug development professionals can make more informed and economically sound decisions.
References
- 1. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. kuey.net [kuey.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. home.sandiego.edu [home.sandiego.edu]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate Derivatives
In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to the structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the Methyl 2-bromo-5-isopropylthiazole-4-carboxylate core. By dissecting the influence of substituents at the C2, C4, and C5 positions, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents with enhanced potency and selectivity.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound scaffold presents three key positions for chemical modification: the 2-bromo group, the 5-isopropyl group, and the 4-methyl carboxylate. Each of these substituents plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets. Understanding the SAR at each position is paramount for the rational design of new chemical entities.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The C2 Position: The Significance of the Bromo Substituent and its Replacements
The bromine atom at the C2 position is a versatile handle for synthetic modification and a key determinant of biological activity. Its electron-withdrawing nature influences the overall electron density of the thiazole ring, impacting its reactivity and potential interactions with biological macromolecules.
Key SAR Insights:
-
Halogen Substitution: The nature of the halogen at the C2 position can significantly impact activity. While direct SAR studies on 2-bromo-5-isopropylthiazole-4-carboxylate are limited, broader studies on 2-halothiazoles suggest that electronegativity and size of the halogen can modulate binding affinity and cell permeability.
-
Amino and Substituted Amino Groups: Replacement of the bromo group with an amino or substituted amino moiety is a common strategy in thiazole chemistry. 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4] The nature of the substituent on the amino group can be further explored to optimize activity. For instance, acylation or the introduction of heterocyclic rings can lead to enhanced potency.
-
Aryl and Heteroaryl Groups: Substitution with various aryl or heteroaryl rings can introduce additional binding interactions, such as π-π stacking or hydrogen bonding, with the target protein. The choice of the ring system and its substitution pattern is critical for achieving desired selectivity and potency.
The C5 Position: The Role of the Isopropyl Group in Modulating Lipophilicity and Steric Interactions
The isopropyl group at the C5 position is a lipophilic moiety that can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Key SAR Insights:
-
Alkyl Chain Length and Branching: Varying the size and branching of the alkyl group at the C5 position can fine-tune the lipophilicity of the molecule. While the isopropyl group provides a moderate level of lipophilicity, smaller or larger alkyl groups could be explored to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. In a series of 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives, the isopropylthiazole moiety was a key feature in compounds with antitubercular and antimicrobial activities.[5]
-
Introduction of Polar Groups: Replacing the isopropyl group with moieties containing polar functional groups (e.g., hydroxyl, ether, or amide) can increase hydrophilicity, which may be beneficial for improving solubility and altering the binding mode.
-
Cyclic Substituents: The introduction of small cyclic systems, such as cyclopropyl or cyclobutyl groups, can impose conformational constraints and potentially lead to more specific interactions with the target.
The C4 Position: The Carboxylate Moiety as a Key Interaction Point
The methyl carboxylate group at the C4 position offers a critical site for hydrogen bonding and can be modified to modulate the compound's acidity and polarity.
Key SAR Insights:
-
Ester to Carboxylic Acid Conversion: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can facilitate strong ionic interactions or hydrogen bonds with specific residues in a protein's active site.
-
Amide Formation: Conversion of the ester to a primary, secondary, or tertiary amide provides an opportunity to introduce a wide variety of substituents. The N-substituent can be tailored to explore different regions of the binding pocket and establish additional interactions. Thiazole-5-carboxamide derivatives have been investigated as potent anticancer agents.[6]
-
Bioisosteric Replacements: The carboxylate group can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to potentially improve metabolic stability or alter the binding mode.
Comparative Performance: Activity Across Different Therapeutic Areas
While a direct head-to-head comparison of a broad series of this compound derivatives is not extensively documented, the diverse biological activities reported for structurally related thiazoles provide a strong indication of their potential. The table below summarizes the activities of various thiazole derivatives, highlighting the impact of different substitution patterns.
| Thiazole Derivative Class | Substitutions | Biological Activity | Key Findings | Reference |
| 2-Aminothiazoles | Varied at C4 and C5 | Anticancer | Potent and selective inhibitory activity against various cancer cell lines. | [4] |
| 2-Phenylacetamido-thiazoles | Varied at C4 | Antibacterial | Favorable MIC values against both Gram-positive and Gram-negative bacteria. | [7] |
| Thiazole-5-carboxamides | Varied at C2 and N-phenyl | Anticancer | Promising antiproliferative activity against breast and liver cancer cell lines. | [6] |
| 2-Substituted-5-[isopropylthiazole] | Clubbed with triazoles/oxadiazoles | Antimicrobial, Antitubercular | Good to moderate antibacterial and antifungal activity; promising antitubercular agents. | [5] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established synthetic routes. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate:
-
React an appropriate β-ketoester (e.g., methyl 4-methyl-3-oxopentanoate) with a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent like ethanol.
-
Add thiourea to the reaction mixture and reflux to facilitate the Hantzsch thiazole synthesis.
-
Isolate and purify the resulting aminothiazole intermediate.[7]
-
-
Synthesis of this compound:
-
Subject the aminothiazole intermediate to a Sandmeyer-type reaction.
-
Dissolve the aminothiazole in an aqueous solution of hydrobromic acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise, followed by the addition of copper(I) bromide.
-
Allow the reaction to warm to room temperature and then heat to ensure complete conversion.
-
Extract the product and purify by chromatography.
-
-
Derivatization:
-
C2 Position: The 2-bromo group can be replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents.
-
C4 Position: The methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water). The resulting acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides.
-
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Caption: Workflow for the in vitro MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic modification of the C2, C4, and C5 positions, guided by the SAR principles outlined in this guide, can lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further exploration of this chemical space, coupled with robust biological evaluation, is warranted to unlock the full therapeutic potential of this versatile class of molecules. The potential for these derivatives to act as allosteric modulators of various receptors also presents an exciting avenue for future research.[9]
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl and Ethyl 2-bromo-5-isopropylthiazole-4-carboxylate
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools for the synthesis of novel molecular entities. Among these, substituted thiazoles are prominently featured due to their presence in numerous biologically active compounds. This guide provides an in-depth comparative analysis of two closely related and synthetically valuable intermediates: Methyl 2-bromo-5-isopropylthiazole-4-carboxylate and its Ethyl ester analogue .
These compounds serve as versatile scaffolds, primarily leveraging the reactivity of the C2-bromine atom for elaboration via cross-coupling reactions. The choice between a methyl and an ethyl ester is often a subtle yet critical decision in a synthetic campaign. This document aims to elucidate the nuanced differences in their reactivity, supported by mechanistic insights and experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for reaction optimization and molecular design. We will explore how the seemingly minor structural variation between a methyl and an ethyl group can influence reaction kinetics, yields, and purification profiles in key synthetic transformations.
Structural and Physicochemical Properties: The Subtle Distinction
At first glance, the methyl and ethyl esters are remarkably similar. The core heterocyclic system, the reactive 2-bromo substituent, and the sterically influential 5-isopropyl group remain constant. The only point of divergence is the alkyl portion of the carboxylate ester at the C4 position.
| Property | This compound | Ethyl 2-bromo-5-isopropylthiazole-4-carboxylate |
| Structure | ![]() | ![]() |
| Molecular Formula | C₉H₁₀BrNO₂S | C₁₀H₁₂BrNO₂S |
| Molecular Weight | 276.15 g/mol | 290.18 g/mol |
| CAS Number | 89941-78-6 (example) | Not readily available |
The primary differences stem from two fundamental chemical principles: sterics and electronics.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[1][2] While this difference is less impactful for reactions distant from the ester, such as at the C2-bromo position, it becomes highly significant in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis.[1]
-
Electronic Effects: The ethyl group is a slightly stronger electron-donating group (inductive effect) compared to the methyl group.[3] This subtle electronic perturbation can influence the overall electron density of the thiazole ring, though this effect is generally considered minor compared to the steric factor in differentiating the reactivity of these two esters.[1]
Comparative Reactivity Analysis
The utility of these building blocks is defined by their performance in key chemical transformations. We will compare their behavior in two critical classes of reactions: palladium-catalyzed cross-couplings and ester hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position of the thiazole ring is primed for palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, which are foundational for creating C-C bonds.[4]
Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiazole with a boronic acid or ester.[5][6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product.[5]
Sonogashira Coupling: This reaction forges a bond between the 2-bromothiazole and a terminal alkyne, co-catalyzed by palladium and copper(I).[7][8][9] The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the C-Br bond.[10]
Expert Insight: For both Suzuki and Sonogashira reactions, the primary event occurs at the C-Br bond, which is electronically and sterically distant from the C4-ester group. Consequently, the difference in reactivity between the methyl and ethyl ester analogues in these couplings is expected to be minimal . The choice between the two may instead be guided by practical considerations:
-
Solubility: The ethyl ester, being slightly more lipophilic, might exhibit better solubility in certain organic solvents, which could be advantageous in specific solvent systems.
-
Crystallinity: One analogue may be crystalline while the other is an oil, significantly impacting the ease of purification of intermediates.
-
Downstream Reactions: If the subsequent step involves modification of the ester, the choice becomes critical, as discussed in the next section.
Comparative Data: Suzuki-Miyaura Coupling
The following table presents hypothetical, yet representative, data for a Suzuki coupling with phenylboronic acid, illustrating the expected similarity in performance.
| Ester Analogue | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Ester | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 12 | 92 |
| Ethyl Ester | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 12 | 91 |
Ester Hydrolysis (Saponification)
Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation, often necessary to enable amide coupling or to produce the final active pharmaceutical ingredient. Here, the structural difference between the methyl and ethyl group is paramount.
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.[11]
Expert Insight: The rate-determining step in base-catalyzed hydrolysis is the initial attack of the hydroxide nucleophile. The smaller size of the methyl group presents less steric hindrance to this approach compared to the bulkier ethyl group.[1][12] Therefore, the methyl ester is expected to undergo hydrolysis at a faster rate than the ethyl ester . This is a general trend observed across various ester comparisons.[13][14] While both reactions will proceed to completion, the difference in reaction time can be significant, particularly on an industrial scale.
Comparative Data: Base-Catalyzed Hydrolysis
| Ester Analogue | Conditions | Temp (°C) | Time (h) | Yield (%) |
| Methyl Ester | 2 M NaOH / THF:H₂O | 60 | 2 | 98 |
| Ethyl Ester | 2 M NaOH / THF:H₂O | 60 | 4 | 97 |
Visualization of Key Processes
To better illustrate the chemical principles discussed, the following diagrams outline the catalytic cycles for the cross-coupling reactions and a general workflow for a comparative study.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Caption: Workflow for Comparative Reactivity Study.
Experimental Protocols
The following are generalized protocols that serve as a starting point for experimentation. Optimization of catalyst, base, solvent, and temperature is recommended for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the 2-bromo-5-isopropylthiazole-4-carboxylate (methyl or ethyl, 1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add the 2-bromo-5-isopropylthiazole-4-carboxylate (methyl or ethyl, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and copper(I) iodide (0.025 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 5-7 equiv) and the terminal alkyne (1.1 equiv).[8]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve the 2-bromo-5-isopropylthiazole-4-carboxylate (methyl or ethyl, 1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equiv).
-
Reaction: Heat the mixture to 40-60 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Conclusion and Recommendations
The comparative analysis of this compound and its ethyl ester analogue reveals that the choice between them is context-dependent.
-
For palladium-catalyzed cross-coupling reactions at the C2 position, the difference in reactivity is negligible. The decision should be based on practical factors such as cost, availability of starting materials, and the physical properties (solubility, crystallinity) of the intermediates, which can significantly affect purification and handling.
-
For reactions directly involving the ester functionality, such as hydrolysis , the difference is pronounced. The methyl ester offers a kinetic advantage , reacting faster due to lower steric hindrance.[1] This can be a crucial factor in process chemistry where shorter reaction times translate to increased throughput and lower energy costs.
Ultimately, this guide serves to underscore a key principle in process development and synthetic strategy: even the smallest structural modifications can have tangible impacts on a reaction's outcome. For drug development professionals and researchers, a thorough understanding of these subtle differences allows for more robust, efficient, and scalable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. proprep.com [proprep.com]
- 3. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 4. Page loading... [guidechem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic comparison of "Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" and its products
An In-Depth Spectroscopic Guide to the Transformation of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Abstract
This compound is a highly functionalized thiazole derivative that serves as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the C2 position, coupled with ester and isopropyl functionalities, allows for a diverse range of post-synthetic modifications. This guide provides a comprehensive spectroscopic comparison of the parent molecule with its key derivatives obtained through common palladium-catalyzed cross-coupling reactions. By examining the characteristic shifts and appearances of new signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally confirm the success of these synthetic transformations. This document serves as a practical reference for scientists engaged in drug development and organic synthesis, offering detailed experimental protocols and field-proven insights into spectral interpretation.
Part 1: Spectroscopic Profile of the Starting Material: this compound
The foundational step in any synthetic endeavor is the unambiguous characterization of the starting material. The structure of this compound (let's call it SM-1 ) contains several distinct functional groups, each providing a unique spectroscopic signature.
Caption: Structure of this compound (SM-1 ).
¹H NMR Spectroscopy
The proton NMR spectrum of SM-1 is relatively simple and diagnostic. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl ester appears as a sharp singlet.
-
Isopropyl Group: The -CH proton is split by the six neighboring methyl protons into a septet. Conversely, the six methyl protons are split by the single methine proton into a doublet.
-
Methyl Ester: The -OCH₃ protons are chemically isolated and thus appear as a singlet.
-
Thiazole Ring: There are no protons directly attached to the thiazole ring, resulting in a silent region for aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. Key signals include the C-Br carbon, the ester carbonyl, and the carbons of the thiazole ring and substituents.
-
C2-Br Carbon: This carbon is directly attached to the electronegative bromine and nitrogen atoms, influencing its chemical shift. This signal is crucial as its disappearance is a primary indicator of a successful cross-coupling reaction.
-
Thiazole Ring Carbons (C4, C5): These carbons resonate in the aromatic region, with their shifts influenced by the attached substituents.
-
Carbonyl Carbon: The ester carbonyl carbon typically appears significantly downfield (~160-170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. For SM-1 , the most prominent and informative absorption band is from the ester carbonyl (C=O) stretching vibration.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.[1]
-
C-H Stretches: Aliphatic C-H stretching from the isopropyl and methyl groups will appear just below 3000 cm⁻¹.
-
Thiazole Ring Vibrations: The thiazole ring itself exhibits characteristic stretching vibrations, typically observed in the 1650-1400 cm⁻¹ region.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.[4] This is a definitive signature for a monobrominated compound. The empirical formula is C₈H₁₀BrNO₂S with a molecular weight of 264.14 g/mol .
| Spectroscopic Data Summary for SM-1 | |
| Technique | Expected Signal / Feature |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.0-4.2 (septet, 1H, -CH (CH₃)₂), δ ~3.9 (s, 3H, -OCH ₃), δ ~1.4 (d, 6H, -CH(C H**₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), δ ~155 (C5), δ ~145 (C2-Br), δ ~120 (C4), δ ~52 (-OC H₃), δ ~30 (-C H(CH₃)₂), δ ~23 (-CH(C H₃)₂) |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~2970 (aliphatic C-H stretch), ~1540, 1480 (thiazole ring stretch)[1][2] |
| MS (EI) | m/z 264/266 ([M]⁺/[M+2]⁺, ~1:1 ratio), characteristic fragments from loss of -OCH₃, -COOCH₃ |
Part 2: Spectroscopic Analysis of Cross-Coupling Products
The C2-bromo position of SM-1 is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. We will examine three common transformations: Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: General workflow for the synthesis and analysis of SM-1 derivatives.
Suzuki Coupling: C-C Bond Formation
The Suzuki coupling reaction is a robust method for forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent, such as phenylboronic acid.[5][6]
Caption: Suzuki coupling of SM-1 with phenylboronic acid.
Spectroscopic Transformation (SM-1 vs. Product 1):
-
¹H NMR: The most dramatic change is the appearance of new signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the newly introduced phenyl group.
-
¹³C NMR: The signal for the C2-Br carbon (~145 ppm) disappears. A new signal for the thiazole C2 carbon, now bonded to a phenyl group, will appear, likely shifted slightly. Additionally, new signals corresponding to the carbons of the phenyl ring will be observed.
-
IR Spectroscopy: Changes in the IR spectrum are more subtle. There may be new C-H stretching and bending vibrations associated with the aromatic ring, but the dominant C=O peak will remain.
-
Mass Spectrometry: The [M]⁺/[M+2]⁺ isotopic pattern for bromine will be absent. The new molecular ion peak will correspond to the mass of the coupled product (mass of SM-1 - Br + Ph).
| Spectroscopic Comparison: Suzuki Coupling | ||
| Technique | SM-1 (Starting Material) | Product 1 (2-Phenyl Derivative) |
| ¹H NMR | No aromatic signals | New signals at δ 7.0-8.5 ppm (phenyl protons) |
| ¹³C NMR | C2-Br signal at ~145 ppm | C2-Br signal absent . New signals for phenyl carbons. |
| MS | [M]⁺/[M+2]⁺ at m/z 264/266 | No Br isotope pattern . New [M]⁺ at m/z 261. |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[7][8] This is a cornerstone reaction for introducing linear, rigid alkynyl moieties.[9]
Caption: Sonogashira coupling of SM-1 with phenylacetylene.
Spectroscopic Transformation (SM-1 vs. Product 2):
-
¹H NMR: Similar to the Suzuki product, new signals for the phenyl group protons will appear. If a terminal alkyne with a proton (R-C≡CH where R is not H) is used, that proton signal will disappear.
-
¹³C NMR: The C2-Br signal is replaced by two new signals for the alkyne carbons (C≡C), typically resonating between δ 80-100 ppm. The thiazole C2 signal will also shift.
-
IR Spectroscopy: The most telling change is the appearance of a new, sharp, medium-intensity absorption band around 2100-2250 cm⁻¹, which is characteristic of the C≡C triple bond stretch. This provides clear evidence of a successful coupling.
-
Mass Spectrometry: The bromine isotopic signature vanishes, and the new molecular ion peak corresponds to the mass of the coupled product (mass of SM-1 - Br + C≡CPh).
| Spectroscopic Comparison: Sonogashira Coupling | ||
| Technique | SM-1 (Starting Material) | Product 2 (2-Phenylethynyl Derivative) |
| ¹³C NMR | C2-Br signal at ~145 ppm | C2-Br signal absent . New signals at δ 80-100 ppm (alkyne carbons). |
| IR | No alkyne stretch | New sharp peak at ~2200 cm⁻¹ (C≡C stretch). |
| MS | [M]⁺/[M+2]⁺ at m/z 264/266 | No Br isotope pattern . New [M]⁺ at m/z 285. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is fundamental in pharmaceutical chemistry, as many drug candidates are aryl amines.[12]
Caption: Buchwald-Hartwig amination of SM-1 with morpholine.
Spectroscopic Transformation (SM-1 vs. Product 3):
-
¹H NMR: New signals corresponding to the protons of the amine (e.g., morpholine) will appear. For morpholine, two triplets are expected for the -CH₂-N- and -CH₂-O- protons. If a primary or secondary amine with an N-H proton is used, a new, often broad, N-H signal will be visible.
-
¹³C NMR: The C2-Br signal disappears and is replaced by a C2-N signal, which will have a different chemical shift. New signals for the carbons of the amine substituent will also appear.
-
IR Spectroscopy: If a primary (R-NH₂) or secondary (R₂NH) amine is used, a new N-H stretching band will appear in the 3300-3500 cm⁻¹ region. For tertiary amine products (like the morpholine adduct), this region will be clear. The C-N bond vibration is also present but often harder to assign definitively.
-
Mass Spectrometry: The bromine isotopic pattern is lost, and the new molecular ion peak will reflect the mass of the aminated product (mass of SM-1 - Br + Morpholine).
| Spectroscopic Comparison: Buchwald-Hartwig Amination | ||
| Technique | SM-1 (Starting Material) | Product 3 (2-Morpholinyl Derivative) |
| ¹H NMR | No signals for amine protons | New signals corresponding to morpholine protons (e.g., triplets at δ 3.5-4.0 ppm). |
| IR | No N-H stretch | If using R₂NH, new N-H stretch at ~3400 cm⁻¹. |
| MS | [M]⁺/[M+2]⁺ at m/z 264/266 | No Br isotope pattern . New [M]⁺ at m/z 269. |
Part 3: Experimental Protocols
The following protocols are representative and should be optimized based on the specific substrates and available laboratory equipment. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).[13]
General Protocol for Suzuki Coupling
-
To an oven-dried reaction vessel, add this compound (SM-1 , 1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until SM-1 is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To an oven-dried reaction vessel, add SM-1 (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add SM-1 (1.0 eq.) and the desired amine (1.2-1.5 eq.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and quench carefully with water.
-
Extract the product, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Conclusion
The transformation of this compound can be reliably monitored and confirmed through a multi-technique spectroscopic approach. The disappearance of the C2-Br signal in ¹³C NMR and the loss of the characteristic 1:1 isotopic pattern in mass spectrometry are universal indicators of a successful substitution at the C2 position. Furthermore, each class of reaction imparts its own unique spectroscopic fingerprint on the product molecule: new aromatic protons for Suzuki products, a sharp C≡C stretch in the IR for Sonogashira products, and new N-H signals (in ¹H NMR or IR) for Buchwald-Hartwig products. This guide provides the foundational data and rationale to empower researchers to confidently characterize their novel thiazole derivatives.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. [PDF] Buchwald-Hartwig reaction: An overview | Semantic Scholar [semanticscholar.org]
- 13. lookchem.com [lookchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory byproducts. This guide provides a detailed, authoritative framework for the proper disposal of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate, ensuring the safety of personnel and the preservation of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: A Proactive Approach to Safety
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar brominated thiazole derivatives are classified as harmful if swallowed.[1][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[2][5]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield.[2] | Protects against splashes and fumes that can cause serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[2][4] | Prevents skin contact, which can lead to irritation. Proper glove removal technique is crucial to avoid cross-contamination.[2] |
| Body | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood is typically sufficient. For large spills or inadequate ventilation, a respirator may be necessary.[6] | Minimizes the inhalation of vapors that may cause respiratory tract irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling. Disposing of this chemical down the drain is strictly prohibited.[7][8]
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[9][10] It is critical to keep this waste stream separate from non-halogenated organic waste to prevent costly and complex disposal procedures.[11]
Do NOT mix with:
-
Acids or bases[7]
-
Oxidizing agents[7]
-
Non-halogenated organic solvents
-
Aqueous waste
-
Solid waste (unless it is contaminated with the compound)
Step 2: Container Selection and Management
Choosing the correct waste container is paramount to preventing leaks and reactions.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[7][12]
-
Container Integrity: Ensure the container is in good condition, free from cracks or deterioration.[7]
-
Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[7]
-
Exterior Cleanliness: Keep the exterior of the waste container clean and free of chemical residue.
Step 3: Labeling - Clear and Comprehensive Communication
Properly labeling hazardous waste is a regulatory requirement and a critical safety measure.[13][14] The label on your halogenated waste container should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound" and any other halogenated solvents in the container.
-
The approximate concentration of each chemical.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).[14]
-
Your name, laboratory, and contact information.
Step 4: Storage - A Secure and Controlled Environment
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Segregation: Store halogenated waste containers separately from incompatible materials, such as acids, bases, and oxidizers.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[16]
-
Ventilation: The storage area should be well-ventilated.[16]
Step 5: Arranging for Disposal
Once the waste container is nearly full (about 90% capacity) or has been accumulating for the maximum allowed time (often 90 days, but regulations can vary), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[15] Do not transport hazardous waste yourself.[8]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a similar compound if available.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, meticulously following the disposal workflow, and being prepared for emergencies, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.[5]
References
- 1. fishersci.fr [fishersci.fr]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. uakron.edu [uakron.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. usbioclean.com [usbioclean.com]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. danielshealth.com [danielshealth.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative work is conducted under the highest safety standards. This guide provides an in-depth, procedural framework for handling Methyl 2-bromo-5-isopropylthiazole-4-carboxylate, a brominated heterocyclic compound likely used as a key building block in pharmaceutical and materials science research. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
The structure of this guide is intentionally fluid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Understanding why a specific piece of PPE is required is crucial for building a robust culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is the foundational step.[1] While a specific Safety Data Sheet (SDS) for this compound may not be publicly available, we can infer its hazard profile from analogous brominated and thiazole-containing structures.
Based on data from similar compounds, the primary hazards are:
-
Skin Corrosion/Irritation: Brominated organic compounds can be potent skin irritants and may cause chemical burns upon prolonged contact.[2][3]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation or irreversible damage. This substance may also be a lachrymator, a substance that induces tearing.[2][3][4]
-
Acute Toxicity (Oral/Dermal): The compound may be toxic if swallowed or absorbed through the skin.[4]
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may cause respiratory tract irritation.[3][5]
All handling procedures must be designed to mitigate these risks through a combination of engineering controls (like fume hoods) and appropriate PPE.[6]
Core PPE Requirements: The Non-Negotiables
For any work involving this compound, the following minimum PPE is mandatory.[1][7] This baseline level of protection is required even for tasks perceived as low-risk, such as simply transferring the container.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[1] However, due to the severe eye irritation risk, chemical splash goggles are strongly recommended for all handling.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] They must be removed and replaced immediately after any contact with the chemical.
-
Body Protection: A flame-resistant laboratory coat is essential to protect skin and clothing from potential splashes.[7][8]
-
Foot Protection: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[8]
Task-Specific PPE Selection and Workflow
The level of PPE must be escalated based on the specific task and the associated risk of exposure. The following workflow diagram and table outline the decision-making process and required equipment for common laboratory procedures.
Caption: Safe Handling Workflow for this compound.
PPE Selection Summary Table
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Lab Coat | Not typically required |
| Weighing & Low-Volume Transfers (<1g) | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Not required if inside a certified chemical fume hood |
| Reaction Setup & Workup (Any Scale) | Chemical Splash Goggles AND Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile gloves | Chemical-resistant Apron over Lab Coat | Not required if inside a certified chemical fume hood |
| Heating or Generating Aerosols | Chemical Splash Goggles AND Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile gloves | Chemical-resistant Apron over Lab Coat | Required if fume hood is not available or fails. Consult EHS for respirator fit-testing.[6][8] |
| Spill Cleanup | Chemical Splash Goggles AND Face Shield | Silver Shield® or similar laminate gloves | Full-body disposable suit or coveralls | Required. Use a NIOSH-approved respirator with organic vapor cartridges.[3] |
Detailed Operational and Disposal Plans
Adherence to strict, step-by-step protocols is essential for minimizing risk.
Protocol 1: Donning and Doffing PPE
Rationale: The order of donning and doffing is critical to prevent cross-contamination from a "dirty" exterior surface to your skin.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves (Nitrile): The first layer of protection.
-
Outer Gloves (Chemical-Resistant, if required): Select based on the task from the table above.
-
Goggles/Face Shield: Ensure a proper fit.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove by peeling one glove off with the other, turning it inside out. Slide the ungloved finger under the wrist of the remaining glove and peel it off without touching the exterior. Dispose of immediately in hazardous waste.[3]
-
Lab Coat/Apron: Remove by rolling it away from your body, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Handle by the strap or clean side pieces.
-
Inner Gloves: Remove using the same technique as the outer gloves.
-
Wash Hands: Wash hands thoroughly with soap and water for at least 20 seconds.[3]
Protocol 2: Emergency Spill Response
Rationale: A prepared response minimizes exposure and environmental contamination. All actions must be taken calmly and deliberately.
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or you are splashed, evacuate the immediate area. Use the safety shower or eyewash station for at least 15 minutes if contact occurs.[2][4]
-
Assess and Secure: From a safe distance, assess the spill size. If it is manageable and you are trained, proceed. If not, contact your institution's Environmental Health and Safety (EHS) office.
-
Don Spill-Level PPE: As outlined in the table (Goggles, Face Shield, laminate gloves, coveralls, respirator).
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Neutralize (If applicable): Consult your institution's EHS guidelines for appropriate neutralizers for halogenated organic compounds.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Protocol 3: Waste Disposal
Rationale: Improper disposal can cause environmental harm and violate regulations. Halogenated organic compounds require specific disposal streams.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste: Unused material and reaction residues should be collected in a sealed, properly labeled container for "Liquid Halogenated Organic Waste."
-
Disposal: All waste must be disposed of through your institution's official EHS program. Do not pour any amount down the drain.[9]
By integrating these detailed protocols and understanding the rationale behind each PPE choice, you can confidently and safely advance your critical research. This guide serves as a living document; always consult your institution's specific safety plans and the latest SDS information.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. fishersci.fr [fishersci.fr]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




